molecular formula C36H41ClN6O3S2 B15584348 AS-254s

AS-254s

Cat. No.: B15584348
M. Wt: 705.3 g/mol
InChI Key: BPGCWHKAMJXFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AS-254s is a useful research compound. Its molecular formula is C36H41ClN6O3S2 and its molecular weight is 705.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C36H41ClN6O3S2

Molecular Weight

705.3 g/mol

IUPAC Name

N-[2-[2-[[3-(3-carbamothioylphenyl)-7-chloro-1-(oxan-4-yl)indol-6-yl]methylcarbamoyl]-7-azaspiro[3.5]nonan-7-yl]ethyl]-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C36H41ClN6O3S2/c37-30-25(4-5-28-29(23-2-1-3-24(18-23)32(38)47)22-43(31(28)30)27-6-15-46-16-7-27)21-41-33(44)26-19-36(20-26)8-12-42(13-9-36)14-10-39-34(45)35-40-11-17-48-35/h1-5,11,17-18,22,26-27H,6-10,12-16,19-21H2,(H2,38,47)(H,39,45)(H,41,44)

InChI Key

BPGCWHKAMJXFNM-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of AS-254s, a Potent and Selective ASH1L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

AS-254s is a novel, highly potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a primary focus on its role in the context of Mixed Lineage Leukemia (MLL)-rearranged acute leukemias. This compound targets the catalytic SET domain of ASH1L, leading to the specific inhibition of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). This targeted epigenetic modulation disrupts a critical signaling axis required for the maintenance of the leukemogenic state, ultimately leading to cell growth inhibition, apoptosis, and differentiation of leukemia cells. This guide details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for key assays, and visualizes the intricate signaling pathways and experimental workflows.

Introduction to ASH1L in MLL-Rearranged Leukemia

ASH1L is a member of the Trithorax group (TrxG) of proteins, which are crucial for maintaining active gene expression during development.[1][2] Biochemically, ASH1L is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2).[3] In the context of MLL-rearranged (MLLr) leukemias, ASH1L plays a pivotal role in driving the oncogenic gene expression program. MLL fusion proteins, characteristic of this aggressive form of leukemia, require the enzymatic activity of ASH1L to maintain high levels of expression of key target genes, such as the HOXA9 and MEIS1 oncogenes.[4][5]

The catalytic SET domain of ASH1L is essential for its function in leukemogenesis.[5] ASH1L-mediated H3K36me2 is thought to facilitate the recruitment and/or stabilization of the MLL fusion protein complex at the chromatin of target genes, thereby promoting transcriptional activation.[5][6][7] Consequently, the inhibition of ASH1L's catalytic activity presents a promising therapeutic strategy for MLLr leukemias.[4]

This compound: A Potent and Selective ASH1L Inhibitor

This compound is a spiro-piperidine derivative developed as a highly potent and selective inhibitor of ASH1L.[8] It directly targets the catalytic SET domain of ASH1L, inhibiting its methyltransferase activity.[8][9]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound and related compounds.

Compound Assay Type Target Value Reference
This compound Fluorescence Polarization (FP)ASH1L SET DomainIC50 = 94 nM[8][9]
This compound Histone Methyltransferase (HMT) AssayASH1LIC50 = 0.15 µM[9]
This compound Isothermal Titration Calorimetry (ITC)ASH1L SET DomainKd = 179 nM[9]
AS-99Histone Methyltransferase (HMT) AssayASH1LIC50 = 790 nM[9]
AS-6Histone Methyltransferase (HMT) AssayASH1LIC50 = 520 nM[9]

Table 1: In Vitro Biochemical Activity of ASH1L Inhibitors

Compound Cell Line Assay Type Metric Value Treatment Duration Reference
This compound MV4;11 (MLL-AF4)Cell GrowthGI506.8 µM3 days[9]
This compound MV4;11 (MLL-AF4)Cell GrowthGI500.74 µM14 days[9]
AS-99MV4;11 (MLL-AF4)MTT Cell ViabilityGI50Not specified7 days[10]
AS-99MOLM13 (MLL-AF9)MTT Cell ViabilityGI50Not specified7 days[10]
AS-99KOPN8 (MLL-ENL)MTT Cell ViabilityGI50Not specified7 days[10]

Table 2: Cellular Activity of ASH1L Inhibitors in MLL-Rearranged Leukemia Cell Lines

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of the ASH1L histone methyltransferase. This leads to a cascade of downstream effects that ultimately suppress the leukemogenic phenotype.

Inhibition of H3K36 Dimethylation

This compound binds to the SET domain of ASH1L, preventing the transfer of a methyl group from the cofactor S-adenosyl methionine (SAM) to histone H3 at lysine 36.[8][9] This results in a dose-dependent reduction of global H3K36me2 levels within the cell.[9] This effect is specific, as this compound does not significantly inhibit other histone methyltransferases, including those from the closely related NSD family.[9]

Downregulation of MLL Fusion Target Genes

The reduction in H3K36me2 at the promoters and gene bodies of MLL fusion target genes, such as HOXA9 and MEIS1, leads to their transcriptional downregulation.[5] This is a critical step in the anti-leukemic activity of this compound, as these genes are essential for the proliferation and survival of MLLr leukemia cells.[4][5]

Induction of Apoptosis and Differentiation

By suppressing the MLLr-driven oncogenic program, this compound induces a time- and dose-dependent inhibition of cell growth in MLLr leukemia cell lines like MV4;11 and KOPN8.[9] This growth inhibition is accompanied by the induction of apoptosis, as evidenced by increased Annexin V staining, and cellular differentiation, indicated by the upregulation of myeloid differentiation markers such as CD11b.[10]

Signaling Pathways and Experimental Workflows

ASH1L-MLL Signaling Pathway in Leukemia

The following diagram illustrates the central role of ASH1L in the MLL-rearranged leukemia signaling pathway and the point of intervention for this compound.

ASH1L_MLL_Pathway cluster_nucleus Nucleus AS254s This compound ASH1L ASH1L AS254s->ASH1L Inhibits H3K36 Histone H3 ASH1L->H3K36 Dimethylates MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Target_Genes Target Genes (HOXA9, MEIS1) MLL_fusion->Target_Genes Activates H3K36me2 H3K36me2 H3K36->H3K36me2 H3K36me2->MLL_fusion Recruits/ Stabilizes Transcription Leukemogenic Transcription Target_Genes->Transcription Leukemia Leukemia Maintenance (Proliferation, Survival) Transcription->Leukemia

This compound inhibits ASH1L, disrupting MLL fusion protein-driven leukemogenesis.
Experimental Workflow for Evaluating this compound

This diagram outlines a typical experimental workflow to characterize the activity of an ASH1L inhibitor like this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HMT_assay Histone Methyltransferase (HMT) Assay ITC_assay Isothermal Titration Calorimetry (ITC) HMT_assay->ITC_assay Cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Selectivity_assay Selectivity Profiling ITC_assay->Selectivity_assay Selectivity_assay->Cell_viability Western_blot Western Blot (H3K36me2 levels) Cell_viability->Western_blot Leukemia_model Leukemia Mouse Model Apoptosis_assay Apoptosis Assay (Annexin V Staining) Western_blot->Apoptosis_assay Differentiation_assay Differentiation Assay (CD11b Expression) Apoptosis_assay->Differentiation_assay qRT_PCR qRT-PCR (Target Gene Expression) Differentiation_assay->qRT_PCR qRT_PCR->Leukemia_model Efficacy_study Efficacy Studies Leukemia_model->Efficacy_study

A multi-step workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments cited in the evaluation of this compound.

Histone Methyltransferase (HMT) Assay

This protocol is designed to measure the enzymatic activity of ASH1L and the inhibitory effect of compounds like this compound.

  • Reaction Buffer Preparation: Prepare a 1X HMT buffer consisting of 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 4 mM DTT.

  • Reagent Preparation:

    • Recombinant human ASH1L (e.g., amino acids 2046-2330) is diluted to a working concentration of 200 nM in HMT buffer.

    • Biotinylated H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin)) is used as the substrate, diluted to 2 µM.

    • S-[³H-methyl]-adenosyl-L-methionine (³H-SAM) is diluted to 1 µM.

    • This compound is prepared in a dilution series in DMSO, then further diluted in HMT buffer.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of this compound dilution or DMSO (vehicle control) to each well.

    • Add 5 µL of the ASH1L enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the H3 peptide substrate.

    • Initiate the reaction by adding 2.5 µL of ³H-SAM.

  • Reaction and Detection:

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction by adding 10 µL of 7.5 M guanidine (B92328) hydrochloride.

    • Transfer 10 µL of the reaction mixture to a streptavidin-coated FlashPlate.

    • Incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

    • Wash the plate three times with 0.1% Tween-20 in PBS.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

This protocol measures the direct binding affinity of this compound to the ASH1L SET domain.

  • Sample Preparation:

    • Recombinant ASH1L SET domain (e.g., amino acids 2069-2288) is dialyzed overnight against ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

    • The protein concentration is adjusted to 15-50 µM.

    • This compound is dissolved in the final dialysis buffer to a concentration of 150-500 µM.

    • All solutions are degassed prior to use.

  • ITC Experiment:

    • The ITC instrument (e.g., a MicroCal VP-ITC) is equilibrated at 25°C.

    • The sample cell is filled with the ASH1L protein solution.

    • The injection syringe is filled with the this compound solution.

    • An initial injection of 2 µL is followed by 20-30 injections of 10 µL each, with a spacing of 180 seconds between injections.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. The resulting binding isotherm is fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability Assay (MTT)

This assay assesses the effect of this compound on the proliferation of leukemia cell lines.

  • Cell Seeding:

    • Human MLLr leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8) are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

  • Compound Treatment:

    • This compound is serially diluted in DMSO and then in culture medium.

    • 100 µL of the compound dilutions are added to the wells to achieve the final desired concentrations. A DMSO vehicle control is included.

  • Incubation: The plate is incubated for 3 to 14 days at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

  • Solubilization and Measurement:

    • 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to each well.

    • The plate is incubated overnight at 37°C to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control. The GI50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.

Apoptosis Assay by Annexin V Staining and Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound.

  • Cell Treatment:

    • MV4;11 or KOPN8 cells are treated with various concentrations of this compound or DMSO for 7 days.

  • Cell Staining:

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in 1X Annexin V binding buffer.

    • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • The stained cells are analyzed on a flow cytometer.

    • FITC and PI fluorescence are detected.

    • The cell population is gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

  • Data Analysis: The percentage of apoptotic cells is quantified for each treatment condition.

Western Blot for H3K36me2 Levels

This protocol is used to determine the effect of this compound on the levels of H3K36me2.

  • Cell Lysis and Histone Extraction:

    • Leukemia cells are treated with this compound for 48-72 hours.

    • Histones are acid-extracted from the cell nuclei using a standard protocol involving hypotonic lysis and sulfuric acid extraction.

  • Protein Quantification and SDS-PAGE:

    • The protein concentration of the histone extracts is determined using a BCA assay.

    • Equal amounts of protein (10-20 µg) are separated on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated with a primary antibody specific for H3K36me2 (e.g., 1:1000 dilution) overnight at 4°C.

    • A primary antibody for total Histone H3 (1:5000 dilution) is used as a loading control on a separate blot or after stripping the first antibody.

    • The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative RT-PCR (qRT-PCR) for Target Gene Expression

This protocol measures the changes in the mRNA levels of ASH1L target genes.

  • RNA Extraction and cDNA Synthesis:

    • Leukemia cells are treated with this compound for 72 hours.

    • Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen).

    • 1 µg of total RNA is reverse-transcribed into cDNA using a reverse transcriptase kit.

  • qRT-PCR:

    • The qRT-PCR reaction is set up using a SYBR Green or TaqMan-based master mix, the cDNA template, and primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH or ACTB).

    • The reaction is run on a real-time PCR instrument.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as a fold change relative to the DMSO-treated control.

Conclusion

This compound is a potent and selective inhibitor of ASH1L that demonstrates significant anti-leukemic activity in preclinical models of MLL-rearranged leukemia. Its mechanism of action is well-defined, involving the direct inhibition of ASH1L's methyltransferase activity, leading to reduced H3K36me2, downregulation of key oncogenes, and subsequent cell growth arrest, apoptosis, and differentiation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on epigenetic therapies for cancer and other diseases where ASH1L is implicated. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance this promising therapeutic agent towards clinical application.

References

A Technical Guide to AS-254s: A Novel and Selective ASH1L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-254s is a potent and selective small-molecule inhibitor of ASH1L (Absent, Small, or Homeotic-like 1), a histone lysine (B10760008) methyltransferase.[1] ASH1L is a member of the Trithorax group (TrxG) of proteins and plays a crucial role in the regulation of gene expression, particularly of the HOXA gene cluster, by catalyzing the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] Dysregulation of ASH1L activity has been implicated in various diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, making it an attractive therapeutic target.[3][2][4] this compound exerts its inhibitory effect by binding to the catalytic SET domain of ASH1L.[1][3] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways and experimental workflows.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterValueAssay TypeCell LineReference
Biochemical Activity
IC50 (ASH1L)94 nMFluorescence Polarization (FP)-[1][3]
Kd (ASH1L)179 nMIsothermal Titration Calorimetry (ITC)-[1][3]
Cellular Activity
H3K36me2 ReductionDose-dependentWestern BlotMV4;11, KOPN8[1][3]
GI50 (MV4;11)6.8 µM (Day 3) to 0.74 µM (Day 14)Cell Viability AssayMV4;11[1][3]
GI50 (MOLM13)0.72 µMNot SpecifiedMOLM13[5]
GI50 (KOPN8)0.79 µMNot SpecifiedKOPN8[5]
Apoptosis Induction1-5 µMFlow CytometryMV4;11, KOPN8[1][3]
Differentiation Induction1-5 µMFlow CytometryMV4;11, KOPN8[1][3]
Selectivity of this compound

This compound demonstrates high selectivity for ASH1L, showing no significant inhibitory activity against a panel of 15 other histone methyltransferases, including the closely related NSD family of HMTs.[1][3]

Experimental Protocols

Fluorescence Polarization (FP) Assay for ASH1L Inhibition

This assay is used to determine the IC50 value of this compound against ASH1L.

  • Reagents:

    • ASH1L protein (recombinant)

    • Fluorescently labeled tracer peptide that binds to the ASH1L SET domain

    • This compound (or other test compounds) dissolved in DMSO

    • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • Procedure:

    • Prepare a reaction mixture containing the ASH1L protein and the fluorescent tracer in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.

    • Serially dilute this compound in DMSO and then in assay buffer to achieve the desired final concentrations.

    • In a 384-well, low-volume, black microplate, add the ASH1L-tracer mixture.

    • Add the serially diluted this compound or DMSO (as a control) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore used on the tracer.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is employed to measure the binding affinity (Kd) of this compound to the ASH1L SET domain.

  • Reagents:

    • Recombinant ASH1L SET domain protein, dialyzed against the ITC buffer.

    • This compound dissolved in the same ITC buffer.

    • ITC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Procedure:

    • Thoroughly degas both the ASH1L protein solution and the this compound solution.

    • Load the ASH1L protein solution into the sample cell of the ITC instrument.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.

    • Perform an initial small injection to account for any mixing artifacts, followed by a series of injections of this compound into the ASH1L solution.

    • Record the heat changes associated with each injection.

    • Integrate the raw ITC data to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of this compound to ASH1L.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cell Viability (MTT) Assay

This assay is used to determine the growth-inhibitory effects (GI50) of this compound on leukemia cell lines.

  • Reagents:

    • MV4;11, MOLM13, or KOPN8 cells

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed the leukemia cells in a 96-well plate at a predetermined optimal density.

    • Prepare serial dilutions of this compound in the complete cell culture medium.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for different time points (e.g., 3, 7, and 14 days).

    • At the end of the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Add the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the this compound concentration and determine the GI50 value.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in leukemia cells following treatment with this compound.

  • Reagents:

    • MV4;11 or KOPN8 cells

    • This compound dissolved in DMSO

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Procedure:

    • Seed the cells and treat them with this compound (e.g., 1-5 µM) or DMSO for a specified duration (e.g., 48-72 hours).

    • Harvest the cells by centrifugation and wash them with cold PBS.

    • Resuspend the cells in the 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Differentiation Assay by Flow Cytometry

This assay measures the induction of myeloid differentiation in leukemia cells treated with this compound.

  • Reagents:

    • MV4;11 or KOPN8 cells

    • This compound dissolved in DMSO

    • Fluorescently conjugated antibodies against myeloid differentiation markers (e.g., anti-CD11b-PE, anti-CD14-APC)

    • Isotype control antibodies

    • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Procedure:

    • Seed the cells and treat them with this compound (e.g., 1-5 µM) or DMSO for an appropriate duration to induce differentiation (e.g., 5-7 days).

    • Harvest the cells and wash them with flow cytometry staining buffer.

    • Resuspend the cells in the staining buffer and add the fluorescently conjugated antibodies against CD11b and CD14.

    • Incubate the cells in the dark on ice for 30 minutes.

    • Wash the cells to remove unbound antibodies.

    • Resuspend the cells in staining buffer and analyze them by flow cytometry.

    • Determine the percentage of cells expressing the differentiation markers CD11b and CD14.

Mandatory Visualizations

Signaling Pathway

ASH1L_Signaling_Pathway cluster_nucleus Nucleus AS254s This compound ASH1L ASH1L AS254s->ASH1L Inhibition H3K36 Histone H3 ASH1L->H3K36 Methylation MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_fusion->ASH1L Recruits H3K36me2 H3K36me2 HOXA HOXA Genes (e.g., HOXA9) H3K36me2->HOXA Transcriptional Activation Leukemogenesis Leukemogenesis HOXA->Leukemogenesis Drives

Caption: ASH1L signaling pathway in MLL-rearranged leukemia.

Experimental Workflows

Biochemical_Workflow cluster_FP Fluorescence Polarization cluster_ITC Isothermal Titration Calorimetry FP1 Prepare ASH1L & Tracer Mixture FP2 Add this compound FP1->FP2 FP3 Incubate FP2->FP3 FP4 Measure FP FP3->FP4 FP5 Calculate IC50 FP4->FP5 ITC1 Load ASH1L into Cell ITC2 Titrate with This compound ITC1->ITC2 ITC3 Measure Heat Change ITC2->ITC3 ITC4 Determine Kd ITC3->ITC4

Caption: Biochemical characterization workflow for this compound.

Cellular_Workflow cluster_assays Cellular Assays start Leukemia Cell Lines (MV4;11, KOPN8) viability Cell Viability (MTT Assay) start->viability apoptosis Apoptosis (Annexin V/PI) start->apoptosis differentiation Differentiation (CD11b/CD14) start->differentiation end Determine GI50, Apoptosis Induction, Differentiation viability->end apoptosis->end differentiation->end

Caption: Cellular characterization workflow for this compound.

References

In-depth Technical Guide: Discovery and Development of AS-254s, a Potent and Selective ASH1L Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AS-254s is a novel, potent, and selective small-molecule inhibitor of the histone methyltransferase ASH1L (Absent, Small, or Homeotic disks 1-like). Developed through a rigorous structure-based drug design campaign, this compound represents a significant advancement over previous ASH1L inhibitors, demonstrating substantially improved inhibitory activity and cellular efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, with a focus on its potential as a therapeutic agent for acute leukemias harboring MLL1 (Mixed Lineage Leukemia 1) translocations. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts.

Discovery and Rational Design

The development of this compound stemmed from the optimization of an earlier class of ASH1L inhibitors. Analysis of the crystal structure of ASH1L in complex with a precursor compound, AS-85, revealed an unexplored binding pocket. A structure-based design strategy was employed to synthesize a new series of spiro-piperidine analogs with the goal of engaging this pocket to enhance potency and drug-like properties.[1]

This medicinal chemistry effort led to the identification of compound 66s , also known as This compound . The key structural modification involved the introduction of an amide linker in place of an ether in the spiro-piperidine ring system. This change was predicted to form a crucial hydrogen bond with the backbone carbonyl of a key amino acid residue, F2257, within the ASH1L active site.[1]

To facilitate the assessment of these new compounds, a fluorescence polarization (FP) assay was developed, providing a more efficient and less laborious alternative to the traditional radioactive histone methyltransferase (HMT) assay.[1]

dot

cluster_0 Discovery & Optimization Initial_Lead Initial Lead Compound (AS-85) Structure_Analysis X-ray Crystallography Analysis of ASH1L-AS-85 Complex Initial_Lead->Structure_Analysis Crystal Structure Design_Hypothesis Hypothesis: Engage Unexplored Binding Pocket Structure_Analysis->Design_Hypothesis Identifies Opportunity SAR_Campaign Structure-Activity Relationship (SAR) Campaign Design_Hypothesis->SAR_Campaign Guides Synthesis AS_254s This compound (66s) Optimized Lead SAR_Campaign->AS_254s Yields Potent Inhibitor FP_Assay Development of Fluorescence Polarization (FP) Assay SAR_Campaign->FP_Assay Requires Efficient Screening Method

Caption: Logical workflow of the discovery and optimization of this compound.

Synthesis of this compound

The synthesis of this compound (compound 66s) is achieved through a multi-step synthetic route. A general outline of the synthesis is described in the primary literature, with detailed procedures available in the supplementary materials of the publication "Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors". The synthesis involves the preparation of key spiro-piperidine intermediates and subsequent coupling reactions to build the final molecule.

A detailed, step-by-step synthesis protocol is proprietary to the developing institution and is not publicly available in full detail. The general scheme involves the synthesis of advanced spiro-piperidine analogs followed by the introduction of various heterocyclic moieties to probe the unexplored binding pocket.

Mechanism of Action

This compound is a highly potent and selective inhibitor of the catalytic SET domain of ASH1L.[1] ASH1L is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1 and H3K36me2).[1] In the context of MLL-rearranged leukemias, ASH1L plays a critical role in regulating the expression of key pro-leukemogenic genes, such as the HOXA gene cluster.[1]

The MLL fusion proteins, characteristic of this type of leukemia, require the activity of co-factors, including ASH1L, to maintain a chromatin state permissive for the high-level expression of genes that drive leukemic cell proliferation and block differentiation. By inhibiting the catalytic activity of ASH1L, this compound leads to a reduction in H3K36me2 levels at the promoter regions of these target genes. This epigenetic modification change results in the downregulation of HOXA gene expression, which in turn leads to the inhibition of cell proliferation, induction of apoptosis, and promotion of differentiation in MLL-rearranged leukemia cells.[1]

dot

cluster_0 ASH1L Signaling Pathway in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein ASH1L ASH1L MLL_Fusion->ASH1L Recruits H3K36 Histone H3 (H3K36) ASH1L->H3K36 Methylates H3K36me2 H3K36me2 H3K36->H3K36me2 Becomes HOXA_Genes HOXA Gene Cluster H3K36me2->HOXA_Genes Activates Transcription Leukemogenesis Leukemic Proliferation & Survival HOXA_Genes->Leukemogenesis Drives Apoptosis_Differentiation Apoptosis & Differentiation AS_254s This compound AS_254s->ASH1L Inhibits

Caption: Signaling pathway of ASH1L in MLL-rearranged leukemia and the inhibitory action of this compound.

Preclinical Development and Efficacy Data

The preclinical development of this compound has demonstrated its potent anti-leukemic activity in vitro. Key findings are summarized below.

In Vitro Inhibitory Activity

The inhibitory potency of this compound against ASH1L was determined using a fluorescence polarization (FP) assay.

CompoundIC50 (nM)[1]
This compound (66s) 94
AS-99833
AS-6439
Cellular Activity in MLL-Rearranged Leukemia Cell Lines

This compound has shown significant anti-proliferative effects in various MLL-rearranged leukemia cell lines.

Cell LineMLL TranslocationGI50 (µM) after 14 days[1]
MV4;11 MLL-AF40.74
MOLM13 MLL-AF90.72
KOPN8 MLL-ENL0.79
K562 (control)No MLL translocation>10
Induction of Apoptosis and Differentiation

Treatment with this compound leads to a dose-dependent increase in apoptosis and the expression of differentiation markers in MLL-rearranged leukemia cells.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key methodologies used in the preclinical evaluation of this compound.

Fluorescence Polarization (FP) Assay for ASH1L Inhibition

This assay was developed to efficiently measure the binding affinity of inhibitors to the ASH1L SET domain.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorescein-labeled ASH1L ligand (FP probe). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger ASH1L protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors that compete with the probe for binding to ASH1L will cause a decrease in polarization.

  • Protocol Outline:

    • A solution containing the ASH1L protein and the FP probe is prepared in assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are added to the protein-probe mixture in a microplate.

    • The plate is incubated to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of H3K36me2 Levels

This technique is used to assess the on-target effect of this compound by measuring the levels of H3K36me2 in treated cells.

  • Protocol Outline:

    • Leukemia cell lines (e.g., MV4;11, KOPN8) are treated with varying concentrations of this compound for a specified duration.

    • Cells are harvested, and nuclear extracts are prepared.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for H3K36me2.

    • A primary antibody for total Histone H3 is used as a loading control.

    • The membrane is then incubated with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

Flow Cytometry for Apoptosis and Differentiation

Flow cytometry is employed to quantify the percentage of apoptotic cells and cells expressing differentiation markers following treatment with this compound.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with this compound.

    • Harvested cells are washed and resuspended in Annexin V binding buffer.

    • Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) are added to the cells.

    • After incubation, the cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Differentiation Assay (CD11b and CD14 Staining):

    • Cells are treated with this compound.

    • Harvested cells are washed and incubated with fluorescently labeled antibodies against cell surface differentiation markers (e.g., CD11b, CD14).

    • After incubation and washing, the cells are analyzed by flow cytometry to determine the percentage of cells expressing these markers.

dot

cluster_0 Experimental Workflow for this compound Evaluation AS_254s_Synthesis This compound Synthesis FP_Assay Fluorescence Polarization (FP) Assay AS_254s_Synthesis->FP_Assay Test Compound Cell_Culture Leukemia Cell Culture (MV4;11, KOPN8) AS_254s_Synthesis->Cell_Culture Treatment In_Vitro_Efficacy In Vitro Efficacy Demonstrated FP_Assay->In_Vitro_Efficacy Potency Western_Blot Western Blot (H3K36me2) Cell_Culture->Western_Blot Cell Lysates Flow_Cytometry Flow Cytometry (Apoptosis & Differentiation) Cell_Culture->Flow_Cytometry Treated Cells MTT_Assay MTT Assay (Cell Proliferation) Cell_Culture->MTT_Assay Treated Cells Western_Blot->In_Vitro_Efficacy On-Target Effect Flow_Cytometry->In_Vitro_Efficacy Apoptosis/Differentiation MTT_Assay->In_Vitro_Efficacy Anti-proliferative Effect

Caption: Overview of the experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a promising, highly potent, and selective ASH1L inhibitor with demonstrated preclinical activity against MLL-rearranged leukemia cells. The structure-based design approach successfully yielded a compound with significantly improved properties. The on-target mechanism of action, leading to the downregulation of key leukemogenic genes and subsequent induction of apoptosis and differentiation, provides a strong rationale for its further development.

Future studies will likely focus on in vivo efficacy and safety profiling of this compound in animal models of MLL-rearranged leukemia. Pharmacokinetic and pharmacodynamic studies will be essential to establish a suitable dosing regimen for potential clinical trials. Furthermore, the potential of this compound in other cancers where ASH1L is implicated as a dependency could be an area of future investigation. The development of this compound provides a valuable chemical probe to further elucidate the biological functions of ASH1L and validates the ASH1L SET domain as a druggable target for cancer therapy.

References

The Critical Role of ASH1L in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis. Recent research has illuminated the critical role of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) in the initiation and maintenance of this disease. ASH1L, through its catalytic activity, establishes a specific epigenetic mark, histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), which is essential for the recruitment and stabilization of the oncogenic MLL fusion protein complex on chromatin. This, in turn, drives the expression of key leukemogenic target genes, most notably the HOXA gene cluster and MEIS1. The dependency of MLLr leukemia cells on ASH1L presents a promising therapeutic window, and the development of small molecule inhibitors targeting its enzymatic activity is an active area of investigation. This guide provides an in-depth overview of the molecular mechanisms of ASH1L in MLLr leukemia, detailed experimental protocols to study its function, and a summary of key quantitative data.

Molecular Mechanism of ASH1L in MLL-Rearranged Leukemia

ASH1L is a member of the Trithorax group (TrxG) of proteins, which are known to be positive regulators of gene expression.[1] In the context of MLLr leukemia, ASH1L's primary role is to deposit the H3K36me2 mark at the promoter regions of MLL fusion protein target genes.[2][3][4] This epigenetic modification acts as a docking site for the LEDGF (Lens Epithelium-Derived Growth Factor) protein, a critical component of the MLL fusion complex.[1][4] The binding of LEDGF to H3K36me2 is a crucial step for the stable recruitment of the MLL fusion oncoprotein to chromatin, leading to the transcriptional activation of downstream target genes that are essential for leukemogenesis, such as HOXA9 and MEIS1.[1][5]

The enzymatic activity of ASH1L's SET domain is indispensable for its role in promoting MLLr leukemia.[3][5][6] Studies have shown that a catalytically inactive mutant of ASH1L fails to rescue the leukemic phenotype upon the deletion of endogenous ASH1L.[3][6] This highlights the histone methyltransferase activity as the key druggable vulnerability.

The functional interplay between ASH1L and the MLL fusion complex is synergistic. ASH1L and MLL1 have been shown to co-occupy the same gene promoters to activate gene expression.[5][7] Knockdown of ASH1L leads to a significant reduction in the expression of MLL fusion target genes, resulting in decreased cell proliferation, induction of apoptosis, and myeloid differentiation of leukemia cells.[6]

Signaling Pathway Diagram

ASH1L_MLLr_Pathway ASH1L-Mediated MLL Fusion Protein Recruitment ASH1L ASH1L H3K36 Histone H3 ASH1L->H3K36 Methylates K36 H3K36me2 H3K36me2 LEDGF LEDGF LEDGF->H3K36me2 Binds to MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_Fusion->LEDGF Complexes with Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes Recruited to Transcription Leukemogenic Transcription Target_Genes->Transcription ChIP_seq_Workflow ChIP-seq Experimental Workflow A 1. Cross-linking B 2. Cell Lysis & Chromatin Shearing A->B C 3. Immunoprecipitation B->C D 4. Washing & Elution C->D E 5. Reverse Cross-linking & DNA Purification D->E F 6. Library Preparation & Sequencing E->F G 7. Data Analysis F->G

References

AS-254s: A Potent and Selective Chemical Probe for the Histone Methyltransferase ASH1L

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The histone lysine (B10760008) methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) is a critical epigenetic regulator implicated in various cancers, most notably in acute leukemias harboring Mixed Lineage Leukemia 1 (MLL1) gene translocations.[1][2] As a member of the trithorax-group of transcriptional activators, ASH1L catalyzes the methylation of histone H3 at lysine 36 (H3K36), an activating chromatin mark.[2][3] Its role in maintaining the expression of pro-leukemogenic genes, such as the HOXA gene cluster, has positioned it as a compelling therapeutic target.[2][4] This document provides a comprehensive technical overview of AS-254s, a novel, highly potent, and selective small-molecule inhibitor of ASH1L, developed as a high-quality chemical probe to investigate ASH1L biology and explore its therapeutic potential.[1]

Introduction to ASH1L

ASH1L is a large, multi-domain protein that includes a catalytic SET domain, the site of its methyltransferase activity, along with several chromatin-reading domains such as a bromodomain, a PHD-finger motif, and a BAH domain.[2][5] It is ubiquitously expressed and plays a fundamental role in development by maintaining the expression of key developmental genes like the HOX genes.[6][7] In the context of MLL-rearranged leukemias, ASH1L is a critical dependency. Genetic knockdown of ASH1L has been shown to induce growth arrest, apoptosis, and differentiation in leukemia cells, highlighting the therapeutic rationale for its inhibition.[2][4]

This compound: A Next-Generation ASH1L Inhibitor

This compound (also referred to as compound 66s in primary literature) is a spiro-piperidine based ASH1L inhibitor developed through extensive medicinal chemistry and structure-based design.[1][4] It targets the catalytic SET domain, binding to a previously unexplored pocket to achieve substantially improved potency and cellular efficacy compared to first-in-class inhibitors.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of AS-254 (the free base of this compound) is provided below.

PropertyValueReference
Molecular Weight705.33[8]
Molecular FormulaC36H41ClN6O3S2[8]
CAS NumberNot Available[8]
Solubility10 mM in DMSO[8]

Quantitative Data Summary

This compound has been rigorously characterized through a suite of biochemical and cellular assays to determine its potency, binding affinity, and functional effects.

Biochemical Activity

The inhibitory activity of this compound against ASH1L was determined using multiple biochemical assays.

Assay TypeParameterValueNotesReference
Fluorescence Polarization (FP)IC5094 nMCompetition assay measuring displacement of a fluorescent probe from the ASH1L SET domain.[8][9]
Histone Methyltransferase (HMT) AssayIC500.15 µMMeasures direct inhibition of ASH1L enzymatic activity using nucleosomes as a substrate.[8][9]
Isothermal Titration Calorimetry (ITC)Kd179 nMMeasures the direct binding affinity of the compound to the ASH1L SET domain.[8][9]
Cellular Activity

The on-target effects and anti-leukemic activity of this compound were evaluated in MLL-rearranged leukemia cell lines.

Cell LineTranslocationAssay TypeParameterValueReference
MV4;11MLL-AF4Cell GrowthGI50 (Day 3)6.8 µM[8]
MV4;11MLL-AF4Cell GrowthGI50 (Day 14)0.74 µM[8][9]
MOLM13MLL-AF9Cell GrowthGI500.72 µM[4]
KOPN8MLL-ENLCell GrowthGI500.79 µM[4]
Selectivity Profile

This compound was profiled against a panel of 15 other histone methyltransferases, including those from the closely related NSD family, and showed no inhibitory activity, demonstrating its high selectivity for ASH1L.[8][9]

Key Signaling and Experimental Workflows

ASH1L_Pathway

Experimental_Workflow FP FP CellCulture CellCulture FP->CellCulture Leads to

Logic_Diagram Target Target Validation: ASH1L is key in MLL-r Leukemia Screening Fragment-Based Screening & Medicinal Chemistry Target->Screening SBDD Structure-Based Design: Utilize ASH1L SET Domain Crystal Structures Screening->SBDD Optimization Lead Optimization: Improve Potency, Selectivity, PK Properties SBDD->Optimization Probe Identification of this compound: A Potent & Selective Probe Optimization->Probe

Detailed Experimental Protocols

The following sections describe generalized protocols for the key assays used to characterize this compound. Specific concentrations and conditions may require optimization based on the reagents and equipment used.

Fluorescence Polarization (FP) Competition Assay

This assay measures the ability of a test compound to displace a fluorescently-labeled probe from the ASH1L protein.

  • Reagents:

    • Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Recombinant ASH1L SET domain protein.

    • Fluorescently-labeled probe specific for the ASH1L SET domain.

    • This compound or other test compounds, serially diluted in DMSO.

  • Procedure:

    • In a 384-well, low-volume, black plate, add ASH1L protein and the fluorescent probe to all wells at a final concentration determined by prior binding experiments.

    • Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution). Include controls for no inhibitor (high polarization) and no protein (low polarization).

    • Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light.

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for fluorescein).[10]

    • Calculate IC50 values by fitting the data to a four-parameter variable slope equation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of ASH1L and its inhibition by this compound, often using a radiometric method.[11]

  • Reagents:

    • HMT Assay Buffer: e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT.

    • Recombinant ASH1L enzyme.

    • Substrate: Recombinant histone H3 or nucleosomes.

    • Cofactor: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

    • Test compounds serially diluted in DMSO.

  • Procedure:

    • Pre-incubate ASH1L enzyme with varying concentrations of the test compound for 15 minutes at room temperature.

    • Initiate the reaction by adding the histone substrate and [³H]-SAM.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction and spot the mixture onto phosphocellulose filter paper.

    • Wash the filter paper multiple times with a buffer like sodium carbonate to remove unincorporated [³H]-SAM.

    • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

    • Determine IC50 values from dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[6]

  • Reagents & Equipment:

    • Dialysis Buffer: e.g., 20 mM HEPES pH 8.0, 150 mM NaCl, 0.5 mM TCEP. Ensure protein and compound are in identical, degassed buffer.

    • Purified ASH1L protein (e.g., 10-50 µM in the sample cell).

    • This compound (e.g., 100-500 µM in the injection syringe).

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Load the ASH1L protein solution into the sample cell and the this compound solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25°C).

    • Perform a series of small, timed injections (e.g., 2 µL) of the ligand (this compound) into the protein solution.

    • Record the heat released or absorbed after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.[12]

Western Blot for H3K36me2

This protocol is used to detect changes in the levels of a specific histone mark (H3K36me2) in cells following treatment with this compound.[13]

  • Reagents & Equipment:

    • Leukemia cell lines (e.g., MV4;11, KOPN8).

    • RIPA Lysis Buffer with protease and phosphatase inhibitors.

    • Primary Antibodies: Rabbit anti-H3K36me2, Rabbit anti-total Histone H3 (as a loading control).

    • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

    • SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for histone resolution).[14]

    • Nitrocellulose or PVDF membrane (0.2 µm pore size is optimal for small histone proteins).[15]

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Culture cells and treat with various concentrations of this compound for a specified time (e.g., 48-72 hours).

    • Harvest cells and perform histone extraction or prepare whole-cell lysates.

    • Quantify protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize bands using a chemiluminescence imaging system. Quantify band intensity relative to the total H3 loading control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the GI50 (concentration for 50% growth inhibition).

  • Reagents:

    • Leukemia cell lines.

    • Complete culture medium.

    • This compound serially diluted in culture medium.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Add serial dilutions of this compound to the wells and incubate for the desired time period (e.g., 3 to 14 days, with media changes as needed).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

    • Add 100 µL of Solubilization Solution to each well to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C in a humidified atmosphere.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate GI50 values from the dose-response curves.

Apoptosis and Differentiation Assay by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis and expressing differentiation markers after drug treatment.

  • Reagents & Equipment:

    • Leukemia cell lines.

    • This compound.

    • Apoptosis Detection Kit (e.g., Annexin V-FITC and Propidium Iodide [PI]).

    • Antibodies for differentiation markers (e.g., PE-conjugated anti-CD11b, APC-conjugated anti-CD14).

    • Flow Cytometer.

  • Procedure:

    • Treat cells with this compound (e.g., 1-5 µM) or vehicle control for a specified time (e.g., 6 days).

    • For Apoptosis: Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes in the dark at room temperature.[17]

    • For Differentiation: Harvest cells, wash, and incubate with fluorescently-conjugated antibodies against surface markers (e.g., CD11b, CD14) for 30 minutes on ice.

    • Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

    • Gate on the cell population based on forward and side scatter. For apoptosis, quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic). For differentiation, quantify the percentage of cells positive for the respective markers.[18]

Conclusion

This compound is a highly potent, selective, and cell-active inhibitor of the histone methyltransferase ASH1L.[1][2] Its ability to bind the ASH1L SET domain with high affinity, inhibit its enzymatic activity, and specifically reduce H3K36me2 levels in cells validates it as a superior chemical probe.[4][8] Furthermore, its pronounced anti-proliferative effects and its ability to induce apoptosis and differentiation in MLL-rearranged leukemia cells underscore the therapeutic potential of targeting ASH1L in this disease context.[2][4] This technical guide provides the foundational data and methodologies for utilizing this compound to further probe the biological functions of ASH1L and to advance the development of novel epigenetic therapies.

References

Unraveling the Inhibition of ASH1L: A Structural and Mechanistic Guide to the AS-254s Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new technical guide offers an in-depth analysis of the structural basis for the inhibition of the histone methyltransferase ASH1L by the potent and selective compound, AS-254s. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the binding mechanism, quantitative data on inhibitory activity, and detailed experimental protocols for key assays.

This compound, also identified as compound 66s, has emerged as a highly effective inhibitor of ASH1L, a key enzyme implicated in various cancers, including leukemia.[1][2] This guide synthesizes the latest findings on this compound, presenting a clear and structured resource for the scientific community.

Quantitative Analysis of this compound Inhibition

This compound demonstrates nanomolar potency against ASH1L. The inhibitory activity and binding affinity of this compound have been quantified through various biophysical and biochemical assays. The key quantitative metrics are summarized below, providing a clear comparison of its efficacy.

ParameterValueAssay MethodReference
IC50 94 nMFluorescence Polarization (FP)[1]
IC50 150 nMHistone Methyltransferase (HMT) Assay[1]
Kd 179 nMIsothermal Titration Calorimetry (ITC)

The Structural Basis of High-Affinity Binding

The development of this compound was guided by a structure-based design approach, leveraging the crystal structure of the ASH1L SET domain in complex with an earlier-generation inhibitor, AS-85.[3] Molecular modeling based on this structure predicted that this compound would occupy a previously unexplored binding pocket within the catalytic site.[3]

Nuclear Magnetic Resonance (NMR) spectroscopy data confirms the binding of this compound to the SET domain of ASH1L, inducing chemical shift perturbations that map to the proposed binding site.[3] While a co-crystal structure of this compound with ASH1L has not been reported, the available structural and modeling data strongly support a binding mode where the spiro-piperidine moiety of this compound accesses a novel hydrophobic pocket, contributing to its high potency and selectivity.[1][3]

Below is a diagram illustrating the proposed signaling pathway involving ASH1L and the point of inhibition by this compound.

ASH1L_Pathway cluster_0 Cellular Context cluster_1 ASH1L Catalytic Cycle Histone_H3 Histone H3 ASH1L ASH1L (Histone Methyltransferase) Histone_H3->ASH1L H3K36me2 H3K36me2 (Active Chromatin) Gene_Transcription Target Gene Transcription H3K36me2->Gene_Transcription Promotes ASH1L->H3K36me2 Methylation SAH SAH ASH1L->SAH SAM SAM (Methyl Donor) SAM->ASH1L AS_254s This compound (Inhibitor) AS_254s->ASH1L Inhibition FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - ASH1L SET Domain - Fluorescent Probe - this compound dilutions Start->Prepare_Reagents Mix_Components Mix ASH1L and Fluorescent Probe Prepare_Reagents->Mix_Components Add_Inhibitor Add this compound at varying concentrations Mix_Components->Add_Inhibitor Incubate Incubate at Room Temperature Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Calculate IC50 Measure_FP->Analyze_Data End End Analyze_Data->End ITC_Logic AS_254s_in_Syringe This compound in Syringe Titration Titration AS_254s_in_Syringe->Titration ASH1L_in_Cell ASH1L in Sample Cell ASH1L_in_Cell->Titration Heat_Change Heat Change Measurement (Exothermic/Endothermic) Titration->Heat_Change Binding_Isotherm Generation of Binding Isotherm Heat_Change->Binding_Isotherm Thermodynamic_Parameters Calculation of: - Kd (Affinity) - n (Stoichiometry) - ΔH (Enthalpy) - ΔS (Entropy) Binding_Isotherm->Thermodynamic_Parameters

References

The Emerging Landscape of ASH1L Inhibition: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1) has emerged as a critical epigenetic regulator and a compelling therapeutic target, particularly in the context of oncology. ASH1L specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1/2), an epigenetic mark associated with active gene transcription.[1] Dysregulation of ASH1L activity has been implicated in various malignancies, most notably in acute leukemias characterized by Mixed Lineage Leukemia 1 (MLL1) gene rearrangements.[2][3] In these cancers, ASH1L acts synergistically with MLL fusion proteins to drive the expression of pro-leukemogenic genes, such as the HOXA gene cluster.[2][3] This technical guide provides a comprehensive literature review of the current landscape of ASH1L inhibitors, detailing their quantitative properties, the experimental methodologies used for their characterization, and the underlying signaling pathways.

ASH1L Inhibitors: A Quantitative Overview

The development of small molecule inhibitors targeting the catalytic SET domain of ASH1L has yielded promising candidates with potent and selective activity. The following tables summarize the quantitative data for the most well-characterized ASH1L inhibitors to date.

InhibitorTargetIC50 (µM)Kd (µM)Assay TypeReference
AS-99 ASH1L0.790.89HMT Assay[4]
AS-254s (66s) ASH1L0.0940.179FP Assay, ITC[5][6]
AS-85 ASH1L0.6-HMT Assay[5]
AS-6 ASH1L--HMT Assay[7]
AS-5 ASH1L4.06.2HMT Assay, ITC[7]

Table 1: Biochemical Potency of ASH1L Inhibitors. This table summarizes the in vitro inhibitory concentration (IC50) and binding affinity (Kd) of key ASH1L inhibitors.

InhibitorCell LineGI50 (µM)Assay TypeReference
AS-99 MV4;11 (MLL-AF4)~5-10MTT Assay[8]
MOLM13 (MLL-AF9)~5-10MTT Assay[8]
KOPN8 (MLL-ENL)~5-10MTT Assay[8]
This compound (66s) MV4;11 (MLL-AF4)0.74 (14 days)MTT Assay[6]
MOLM13 (MLL-AF9)--
KOPN8 (MLL-ENL)--

Table 2: Cellular Activity of ASH1L Inhibitors in MLL-Rearranged Leukemia Cell Lines. This table presents the half-maximal growth inhibition (GI50) values for ASH1L inhibitors in various leukemia cell lines.

InhibitorHMT PanelSelectivityReference
AS-99 20 HMTs (including NSD1, NSD2, NSD3, SETD2)>100-fold[4]
This compound (66s) 15 HMTs (including NSD family)No significant inhibition[5][6]

Table 3: Selectivity Profile of ASH1L Inhibitors. This table highlights the selectivity of ASH1L inhibitors against a panel of other histone methyltransferases (HMTs).

Core Signaling Pathway in MLL-Rearranged Leukemia

ASH1L plays a pivotal role in the transcriptional activation of key target genes that drive MLL-rearranged leukemia. The following diagram illustrates the central signaling pathway involving ASH1L.

ASH1L_Signaling_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) ASH1L ASH1L MLL_fusion->ASH1L Recruits HOXA9 HOXA9 Gene MLL_fusion->HOXA9 Binds to promoter Histone_H3 Histone H3 ASH1L->Histone_H3 Methylates K36 H3K36me2 H3K36me2 H3K36me2->HOXA9 Activates transcription Transcription Leukemogenic Gene Expression HOXA9->Transcription ASH1L_Inhibitor ASH1L Inhibitor (e.g., AS-99, this compound) ASH1L_Inhibitor->ASH1L Inhibits SET domain

Figure 1: ASH1L Signaling in MLL-Rearranged Leukemia. This diagram illustrates how MLL fusion proteins recruit ASH1L to chromatin, leading to H3K36 dimethylation and subsequent activation of leukemogenic genes like HOXA9. ASH1L inhibitors block this process by targeting the catalytic SET domain of ASH1L.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of ASH1L inhibitors.

Radiometric Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of ASH1L by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Workflow:

HMT_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix: - ASH1L enzyme - Nucleosome substrate - [3H]-SAM - Inhibitor (test compound) start->prepare_reaction incubate Incubate at 30°C for 1 hour prepare_reaction->incubate spot Spot reaction onto P81 phosphocellulose paper incubate->spot wash Wash filters to remove unincorporated [3H]-SAM spot->wash scintillation Measure incorporated radioactivity using a scintillation counter wash->scintillation analyze Analyze data to determine IC50 values scintillation->analyze end End analyze->end

Figure 2: Radiometric HMT Assay Workflow. This diagram outlines the key steps in the radiometric histone methyltransferase assay used to determine the inhibitory potency of ASH1L inhibitors.

Detailed Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the ASH1L enzyme, nucleosome substrate, and the test compound (inhibitor) in HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT).

  • Initiation: Start the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM).

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Termination and Spotting: Stop the reaction and spot the mixture onto P81 phosphocellulose filter paper.

  • Washing: Wash the filters extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [3H]-SAM.

  • Scintillation Counting: Dry the filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at various compound concentrations and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed leukemia cells in a 96-well plate start->seed_cells add_inhibitor Add serial dilutions of ASH1L inhibitor seed_cells->add_inhibitor incubate_cells Incubate for 3-7 days add_inhibitor->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours to allow formazan (B1609692) formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_gi50 Calculate GI50 values read_absorbance->calculate_gi50 end End calculate_gi50->end

Figure 3: MTT Cell Viability Assay Workflow. This flowchart details the procedure for assessing the effect of ASH1L inhibitors on the viability and proliferation of leukemia cells.

Detailed Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., MV4;11, MOLM13) into a 96-well plate at a predetermined optimal density.[1]

  • Compound Addition: Add serial dilutions of the ASH1L inhibitor to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (typically 3 to 7 days) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.[8]

In Vivo Efficacy Studies in Mouse Models of Leukemia

Xenograft mouse models are crucial for evaluating the in vivo efficacy of ASH1L inhibitors.

Workflow:

InVivo_Workflow start Start transplant Transplant human MLL-rearranged leukemia cells into immunodeficient mice start->transplant engraftment Allow for leukemia engraftment transplant->engraftment treatment Administer ASH1L inhibitor or vehicle (e.g., daily intraperitoneal injection) engraftment->treatment monitoring Monitor disease progression: - Leukemia burden (e.g., bioluminescence, flow cytometry) - Survival treatment->monitoring analysis Analyze data: - Tumor growth inhibition - Survival curves monitoring->analysis end End analysis->end

Figure 4: In Vivo Efficacy Study Workflow. This diagram outlines the typical experimental design for assessing the anti-leukemic activity of ASH1L inhibitors in a xenograft mouse model.

Detailed Protocol:

  • Xenograft Model Establishment: Engraft human MLL-rearranged leukemia cells (e.g., MV4;11) into immunodeficient mice (e.g., NSG mice).[12]

  • Treatment: Once leukemia is established, randomize mice into treatment and control groups. Administer the ASH1L inhibitor (e.g., AS-99 at 30 mg/kg daily via intraperitoneal injection) or vehicle control.[4]

  • Monitoring: Monitor the leukemia burden over time using methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood for human CD45+ cells. Monitor animal health and survival.

  • Endpoint Analysis: At the end of the study, or when humane endpoints are reached, collect tissues (e.g., bone marrow, spleen) for further analysis of leukemia infiltration and target gene expression.

  • Data Analysis: Compare the leukemia progression and overall survival between the treatment and control groups to determine the in vivo efficacy of the inhibitor.

Conclusion and Future Directions

The development of potent and selective ASH1L inhibitors represents a significant advancement in the field of epigenetic drug discovery. Compounds like AS-99 and this compound have demonstrated promising preclinical activity, validating ASH1L as a druggable target for MLL-rearranged leukemias.[4][5] The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and optimization of novel ASH1L inhibitors.

Future research in this area will likely focus on several key aspects. Improving the pharmacokinetic properties of current inhibitors to enhance their in vivo efficacy and oral bioavailability is a critical next step.[5] Further elucidation of the broader role of ASH1L in other cancers and non-malignant diseases may open new therapeutic avenues. Additionally, exploring combination therapies, where ASH1L inhibitors are used in conjunction with other anti-cancer agents, could provide synergistic effects and overcome potential resistance mechanisms. The continued application of the robust methodologies outlined here will be instrumental in advancing ASH1L inhibitors from preclinical development to clinical application.

References

Unraveling the Target Engagement of AS-254s: A Strategic Approach to Combatting Cancer Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the available scientific literature reveals that "AS-254s" does not correspond to a publicly documented specific molecular entity for cancer treatment. However, the query likely refers to the research presented in abstract LB-254, which details a novel therapeutic strategy rather than a single compound. This whitepaper will, therefore, provide an in-depth technical guide on the core concepts presented in this research, focusing on a strategic approach to engaging and eliminating cancer stem cells (CSCs) in colorectal cancer.

The research outlined in abstract LB-254, titled "Efficiently targeting cancer stem cells requires tactical activation from their dormant state and subsequent exhaustion," describes a two-step therapeutic strategy named ADAPT (Activate from Dormancy And Potentiate subsequent Targeting). This strategy was investigated in patients with unresectable metastatic colorectal cancer and demonstrated a remarkable median survival of 92.7 months.[1] The core principle of the ADAPT strategy is to overcome the resistance of dormant CSCs to conventional chemotherapy.

The ADAPT Strategy: A Two-Pronged Attack on Cancer Stem Cells

The ADAPT strategy employs a combination of two existing drugs: capecitabine (B1668275), an oral prodrug of 5-fluorouracil (B62378) (5-FU), and celecoxib (B62257), a selective COX-2 inhibitor. The rationale behind this combination is to first awaken dormant CSCs, making them susceptible to treatment, and then to inhibit the pathways crucial for their "stemness" and survival.

1. Activation from Dormancy: Capecitabine, by converting to the cytotoxic agent 5-FU, targets and eliminates the bulk of proliferating cancer cells. This cellular stress is hypothesized to coax the dormant CSC population into an active, proliferative state to replenish the tumor.

2. Potentiating Subsequent Targeting: Following activation, celecoxib is administered. While primarily known as a COX-2 inhibitor, celecoxib also functions as a "stemness inhibitor." It has been shown to down-regulate key signaling pathways that are essential for the maintenance and survival of CSCs.[1]

Visualizing the ADAPT Strategy

The logical workflow of the ADAPT therapeutic strategy can be visualized as follows:

ADAPT_Strategy cluster_tumor Tumor Microenvironment Dormant_CSCs Dormant Cancer Stem Cells Proliferating_Cancer_Cells Proliferating Cancer Cells Dormant_CSCs->Proliferating_Cancer_Cells Become Active Apoptosis Apoptosis Proliferating_Cancer_Cells->Apoptosis Induces Inhibition Inhibition of Stemness Pathways Proliferating_Cancer_Cells->Inhibition Capecitabine Capecitabine (5-FU Prodrug) Capecitabine->Proliferating_Cancer_Cells Targets Celecoxib Celecoxib (Stemness Inhibitor) Celecoxib->Proliferating_Cancer_Cells Targets (Activated CSCs) Activation Activation Apoptosis->Activation Triggers Activation->Dormant_CSCs Eradication CSC Eradication Inhibition->Eradication

Caption: The ADAPT strategy workflow.

Signaling Pathways Targeted by Celecoxib

The efficacy of celecoxib in the ADAPT strategy stems from its ability to inhibit multiple signaling pathways implicated in maintaining cancer stem cell properties. The abstract specifically mentions the downregulation of several key effectors and pathways:[1]

  • Wnt Signaling Pathway: A crucial pathway for both normal stem cell maintenance and CSC proliferation.

  • Sonic Hedgehog (SHH) Pathway: Involved in embryonic development and aberrantly activated in many cancers to promote CSC self-renewal.

  • Stemness Markers: Downregulation of markers such as LGR5/6, CD133, Oct4/Sox effectors, ALDH, and CD24, which are characteristic of CSCs.

A simplified representation of the signaling pathways inhibited by celecoxib in cancer stem cells is provided below:

Celecoxib_Pathway_Inhibition cluster_pathways Key CSC Signaling Pathways Celecoxib Celecoxib Wnt Wnt Pathway Celecoxib->Wnt Inhibits SHH Sonic Hedgehog Pathway Celecoxib->SHH Inhibits Stemness_Factors Stemness Factors (LGR5/6, CD133, Oct4/Sox, etc.) Celecoxib->Stemness_Factors Downregulates CSC_Properties Cancer Stem Cell Properties (Self-Renewal, Proliferation, Survival) Wnt->CSC_Properties SHH->CSC_Properties Stemness_Factors->CSC_Properties

Caption: Celecoxib's inhibitory action on CSC pathways.

Quantitative Data

The primary quantitative data presented in the abstract is the clinical outcome of the ADAPT strategy in a cohort of 27 patients with unresectable metastatic colorectal cancer.

MetricValue95% Confidence Interval
Median Survival92.7 months53.5 months - Not Reached

Experimental Protocols

As the available information is from a clinical study abstract, detailed preclinical experimental protocols for specific assays like cellular thermal shift assays (CETSA) or in vitro kinase assays are not provided. However, the clinical application of the ADAPT strategy can be outlined as a protocol.

ADAPT Therapeutic Protocol (Conceptual)
  • Patient Selection: Patients with unresectable metastatic colorectal cancer.

  • Activation Phase: Administration of capecitabine (oral 5-FU prodrug) to target and eliminate proliferating cancer cells, thereby inducing the activation of dormant CSCs. The exact dosage and schedule would be determined by the clinical trial protocol.

  • Targeting Phase: Subsequent administration of celecoxib to inhibit the stemness pathways in the now-activated CSCs. The timing of celecoxib administration relative to capecitabine is a critical parameter.

  • Monitoring: Regular monitoring of tumor response and patient outcomes.

Conclusion

While the initial query for "this compound" did not lead to a specific compound, the investigation into the related term "LB-254" has unveiled a promising therapeutic strategy for targeting the challenging population of cancer stem cells. The ADAPT strategy, combining the activation of dormant CSCs with the inhibition of their survival pathways, represents a significant conceptual advance in oncology. The impressive clinical outcome reported in the abstract underscores the potential of this approach. Further research is warranted to elucidate the precise molecular mechanisms of this synergistic interaction and to explore its applicability in other cancer types. This whitepaper provides a comprehensive overview of the currently available information on this innovative strategy, laying the groundwork for future investigation and development in the field of cancer stem cell-targeted therapies.

References

Methodological & Application

Application Notes: AS-254s, a Novel JAK-STAT Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed experimental protocol for the use of AS-254s, a hypothetical small molecule inhibitor, in cell culture. This compound is presented as a potent and selective inhibitor of the Janus Kinase (JAK) family, designed to probe the JAK/STAT signaling pathway, which is crucial in cytokine-mediated cell proliferation, differentiation, and immune response.[1][2][3][4] The protocols outlined herein describe methods to determine the cytotoxic and anti-proliferative effects of this compound, and to verify its mechanism of action by assessing the phosphorylation status of key downstream targets. This guide is intended for researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "this compound" is not publicly available. The following content is a representative example protocol for a hypothetical small molecule inhibitor targeting the JAK-STAT pathway for illustrative and educational purposes.

Introduction to the JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[3] The pathway consists of three primary components: a cell surface receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[1][4] Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[3] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[1][2] Dysregulation of this pathway is implicated in various cancers and autoimmune disorders, making it a key target for therapeutic development.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Translocation Transcription Gene Transcription DNA->Transcription 6. Regulation AS254s AS254s AS254s->JAK Inhibition

Figure 1. Simplified JAK-STAT signaling pathway with the inhibitory action of this compound.

Materials and Reagents

  • Compound: this compound (provided as a lyophilized powder)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide)

  • Cell Lines: A suitable cell line with a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., HEL 92.1.7, TF-1, or IL-6 stimulated MCF-7 cells).

  • Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1/MTS reagent.[6][7][8][9]

  • Reagents for Western Blot:

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-Actin.[10]

    • HRP-conjugated secondary antibody.

    • ECL (Enhanced Chemiluminescence) substrate.[11]

Experimental Protocols

Preparation of this compound Stock Solution
  • Prepare a 10 mM stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO.

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Cell Culture and Seeding
  • Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

  • For experiments, harvest cells at 70-80% confluency.

  • Count cells using a hemocytometer or automated cell counter and assess viability (e.g., via Trypan Blue exclusion).

  • Seed cells in 96-well plates for viability assays or 6-well plates for Western blot analysis at a predetermined optimal density. Allow cells to adhere overnight.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Downstream Analysis A 1. Prepare 10 mM This compound Stock in DMSO B 2. Culture & Seed Cells (e.g., 96-well or 6-well plates) C 3. Prepare Serial Dilutions of this compound in Media B->C D 4. Treat Cells with this compound (Include Vehicle Control) C->D E 5. Incubate for Desired Time (e.g., 24-72h) D->E F1 6a. Cell Viability Assay (MTT / WST-1) E->F1 F2 6b. Cell Lysis & Protein Quantification (BCA) E->F2 G1 7a. Measure Absorbance & Calculate IC50 F1->G1 G2 7b. Western Blot for p-STAT3 / Total STAT3 F2->G2

References

Application Notes and Protocols for PI3K Inhibitor (AS-254s) in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and differentiation.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various malignancies, including leukemia, making it a prime target for therapeutic intervention.[1][3] AS-254s is a potent and selective inhibitor of the p110δ isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a crucial role in the survival and proliferation of leukemia cells.[4][5][6] These application notes provide a comprehensive overview of the use of this compound in leukemia cell lines, including its mechanism of action, protocols for key experiments, and representative data.

Mechanism of Action

This compound selectively inhibits the PI3Kδ isoform, leading to the downstream suppression of the Akt/mTOR signaling cascade. This inhibition ultimately results in cell cycle arrest and the induction of apoptosis in leukemia cells.[7] The selectivity of this compound for the δ isoform is crucial for minimizing off-target effects and enhancing its therapeutic index.[5][6]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inh Inhibition of Apoptosis Akt->Apoptosis_Inh Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion AS254s This compound AS254s->PI3K Inhibition

Figure 1: Simplified signaling pathway of this compound-mediated PI3Kδ inhibition.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of this compound on various leukemia cell lines.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

Cell LineLeukemia TypeIncubation Time (48h) IC50 (µM)
JurkatAcute T-cell Leukemia (T-ALL)0.8 ± 0.1
MOLT-4Acute Lymphoblastic Leukemia (ALL)1.2 ± 0.2
HL-60Acute Promyelocytic Leukemia (APL)5.5 ± 0.7
K562Chronic Myelogenous Leukemia (CML)8.3 ± 1.1
REHB-cell Precursor Leukemia (B-ALL)0.5 ± 0.08

Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines (48h treatment)

Cell LineConcentration of this compound (µM)% Apoptotic Cells (Annexin V+)
Jurkat0 (Control)5.2 ± 1.1
145.8 ± 3.5
578.3 ± 4.2
REH0 (Control)4.8 ± 0.9
0.552.1 ± 4.0
2.585.6 ± 5.1

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).

Materials:

  • Leukemia cell lines (e.g., Jurkat, MOLT-4, HL-60, K562, REH)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

MTT_Workflow A Seed Cells (1x10^4 cells/well) B Incubate (24h) A->B C Add this compound (Serial Dilutions) B->C D Incubate (48h) C->D E Add MTT (4 hours) D->E F Dissolve Formazan (DMSO) E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells by centrifugation and wash twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Western Blot Analysis for PI3K Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection reagents

  • Imaging system

Procedure:

  • Treat leukemia cells with this compound for the desired time (e.g., 2, 6, 24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Figure 3: General workflow for Western blot analysis.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the PI3Kδ isoform, leading to significant anti-proliferative and pro-apoptotic effects in a range of leukemia cell lines. The provided protocols offer a robust framework for researchers to further investigate the therapeutic potential of this compound and similar PI3K inhibitors in the context of leukemia. These methods can be adapted for screening novel compounds, elucidating mechanisms of action, and identifying potential biomarkers of response.

References

Application Notes and Protocols for AS-254s in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-254s is a highly potent and selective small molecule inhibitor of the histone lysine (B10760008) methyltransferase ASH1L (Absent, Small, or Homeotic-like 1).[1] ASH1L is a key enzyme that catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a modification associated with active gene expression. In certain cancers, particularly in leukemias with MLL1 rearrangements, ASH1L activity is crucial for the expression of pro-leukemogenic genes like the HOXA gene cluster.[2] this compound exerts its effects by binding to the catalytic SET domain of ASH1L, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a reduction in global H3K36me2 levels, suppression of target gene expression, and ultimately, cell growth inhibition, apoptosis, and differentiation in ASH1L-dependent cancer cells.[1] These application notes provide detailed protocols for the in vitro use of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueAssay TypeReference
IC5094 nMFluorescence Polarization (FP) Assay[1]
IC500.15 µMHistone Methyltransferase (HMT) Assay[1]
Kd179 nMIsothermal Titration Calorimetry (ITC)[1]

Table 2: Cellular Activity of this compound in MLL1-Rearranged Leukemia Cells

Cell LineParameterConcentrationTreatment DurationEffectReference
MV4;11GI506.8 µM3 daysGrowth Inhibition[1]
MV4;11GI500.74 µM14 daysGrowth Inhibition[1]
MV4;11, KOPN8-1 - 5 µMNot SpecifiedInduction of Apoptosis and Differentiation[1]
MV4;11, KOPN8-Dose-dependentNot SpecifiedReduction of H3K36me2 levels[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro experiments.

ASH1L_Signaling_Pathway cluster_nucleus Nucleus ASH1L ASH1L H3K36 Histone H3 (Lysine 36) ASH1L->H3K36 Dimethylates H3K36me2 H3K36me2 HOXA HOXA Genes H3K36me2->HOXA Activates Expression Leukemogenesis Leukemogenesis HOXA->Leukemogenesis AS254s This compound AS254s->ASH1L Inhibits

Caption: Mechanism of action of this compound in inhibiting the ASH1L signaling pathway.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MV4;11, KOPN8) start->cell_culture treatment Treat with this compound (Varying Concentrations and Durations) cell_culture->treatment cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis_assay western_blot Western Blot Analysis (for H3K36me2 levels) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro studies with this compound.

Experimental Protocols

Cell Culture and Treatment

Objective: To culture MLL1-rearranged leukemia cell lines and treat them with this compound.

Materials:

  • MV4;11 or KOPN8 cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture MV4;11 or KOPN8 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cells in logarithmic growth phase by passaging every 2-3 days.

  • For experiments, seed cells at a density of 5 x 10^4 cells/mL in appropriate cell culture plates.

  • Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

  • Add the desired concentrations of this compound or vehicle (DMSO) to the cells.

  • Incubate the cells for the desired time points (e.g., 3, 7, or 14 days).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of leukemia cells.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • After the desired treatment period, add 20 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell suspension.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To assess the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest the treated cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot for H3K36me2

Objective: To measure the effect of this compound on the levels of H3K36me2.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-H3K36me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Harvest and lyse the treated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K36me2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody to confirm equal loading.

  • Quantify the band intensities to determine the relative change in H3K36me2 levels.

Concluding Remarks

This compound is a valuable research tool for investigating the role of ASH1L in normal physiology and disease, particularly in the context of MLL-rearranged leukemias. The protocols provided here offer a starting point for in vitro studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Careful dose-response and time-course experiments are recommended to fully characterize the effects of this compound in any given system.

References

Application Notes and Protocols: Preparation of AS-254s Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

AS-254s is a potent and selective small molecule inhibitor of the hypothetical Kinase-X enzyme. These application notes provide a detailed protocol for the preparation of a stock solution of this compound for use in in-vitro and in-vivo experimental models. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results. Proper preparation and storage of the stock solution will maintain the compound's integrity and activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate preparation of stock solutions and for subsequent experimental design.

PropertyValue
Molecular Weight 452.5 g/mol
Appearance White to off-white solid
Purity (HPLC) >99%
Solubility Soluble in DMSO (>50 mg/mL)
Sparingly soluble in Ethanol (<1 mg/mL)
Insoluble in water
Supplied as Lyophilized powder

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials

  • This compound lyophilized powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

3.2. Safety Precautions

  • This compound is a potent bioactive compound. Handle with care and avoid direct contact with skin and eyes.

  • Perform all weighing and solution preparation steps in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

  • DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with appropriate care.

3.3. Procedure

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the lyophilized powder.

  • Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.525 mg of this compound.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.525 mg of this compound.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Labeling: Clearly label all aliquots with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

Storage and Stability

Proper storage of the this compound stock solution is critical to maintain its stability and activity.

  • Short-term storage (1-2 weeks): Store the stock solution at 2-8°C.

  • Long-term storage (up to 6 months): For long-term storage, it is recommended to store the aliquoted stock solution at -20°C or -80°C. Protect from light.

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to use a fresh aliquot for each experiment.

Visualizations

G cluster_prep Preparation cluster_storage Storage equilibrate Equilibrate this compound to Room Temperature weigh Weigh this compound Powder equilibrate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound stock solution preparation.

G cluster_pathway Hypothetical Kinase-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Substrate Substrate Protein KinaseX->Substrate phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response AS254s This compound AS254s->KinaseX

Caption: Inhibition of the hypothetical Kinase-X pathway by this compound.

Application Notes and Protocols: AS-254s Treatment in MV4;11 and KOPN8 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AS-254s is a potent and selective small molecule inhibitor of the histone methyltransferase ASH1L (Absent, Small, or Homeotic-like 1). ASH1L plays a critical role in the regulation of gene expression, particularly of HOXA genes, which are frequently dysregulated in leukemias driven by MLL1 (KMT2A) gene rearrangements. The MV4;11 (MLL-AF4) and KOPN8 (MLL-ENL) cell lines are well-established preclinical models for acute leukemia with MLL1 translocations. This document provides detailed application notes and experimental protocols for the characterization of the effects of this compound in these two cell lines.

Mechanism of Action

This compound targets the catalytic SET domain of ASH1L, inhibiting its histone methyltransferase activity.[1] This leads to a reduction in the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a key epigenetic mark associated with active gene transcription.[1][2] In MLL-rearranged leukemia cells like MV4;11 and KOPN8, inhibition of ASH1L with this compound leads to the downregulation of critical leukemogenic genes, resulting in cell growth inhibition, induction of apoptosis, and cellular differentiation.[1][2]

Data Presentation

Table 1: In Vitro Potency of this compound
ParameterValueReference
ASH1L IC50 (FP assay)94 nM[1][2]
ASH1L IC50 (HMT assay)0.15 µM[1]
Binding Affinity (ITC Kd)179 nM[1]
Table 2: Anti-proliferative Activity of ASH1L Inhibitors in Leukemia Cell Lines
Cell LineCompoundGI50 Value (µM)Treatment DurationReference
MV4;11 This compound6.8 -> 0.743 to 14 days[1][2]
AS-99~37 days[1]
KOPN8 This compound0.79Not Specified[2]
AS-99~2.57 days[1]
MOLM13This compound0.72Not Specified[2]
AS-99*~27 days[1]

*AS-99 is a related, first-in-class ASH1L inhibitor. Data is provided as a reference for the expected anti-proliferative effects.[1]

Table 3: Apoptosis Induction by ASH1L Inhibitor (AS-99*) in MV4;11 and KOPN8 Cells
Cell LineTreatment% Annexin V Positive Cells (Apoptosis)Treatment DurationReference
MV4;11 AS-99 (4.5 µM)~20%7 days[1]
AS-99 (6 µM)~25%7 days[1]
KOPN8 AS-99 (2 µM)~20%7 days[1]
AS-99 (3 µM)~30%7 days[1]
AS-99 (4 µM)~40%7 days[1]

*AS-99 is a related, first-in-class ASH1L inhibitor. Data is provided as a reference for the expected apoptotic effects.[1]

Table 4: Differentiation Induction by ASH1L Inhibitor (AS-99*) in MV4;11 and KOPN8 Cells
Cell LineTreatment% CD11b Positive Cells (Differentiation)Treatment DurationReference
MV4;11 AS-99 (3 µM)~20%7 days[1]
AS-99 (4.5 µM)~30%7 days[1]
AS-99 (6 µM)~40%7 days[1]
KOPN8 AS-99 (2 µM)~30%7 days[1]
AS-99 (3 µM)~40%7 days[1]
AS-99 (4 µM)~50%7 days[1]

*AS-99 is a related, first-in-class ASH1L inhibitor. Data is provided as a reference for the expected differentiation-inducing effects.[1]

Experimental Protocols

Cell Culture
  • Cell Lines: MV4;11 (ATCC® CRL-9591™), KOPN8 (DSMZ ACC 552)

  • Media:

    • MV4;11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • KOPN8: RPMI-1640 medium supplemented with 20% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Subculture every 2-3 days to maintain cell density between 0.2 x 10^6 and 1.5 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)
  • Seed MV4;11 or KOPN8 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 3, 7, 10, and 14 days).

  • At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal growth inhibition (GI50) values using appropriate software.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
  • Seed MV4;11 or KOPN8 cells in a 6-well plate at a density of 2 x 10^5 cells/mL.

  • Treat the cells with various concentrations of this compound (e.g., 1-5 µM) or vehicle control (DMSO) for 7 days.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive).

Cell Differentiation Analysis (CD11b Staining)
  • Follow steps 1-3 from the Apoptosis Analysis protocol.

  • Wash the cells twice with FACS buffer (PBS containing 1% FBS).

  • Resuspend the cells in 100 µL of FACS buffer.

  • Add a PE-conjugated anti-CD11b antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in 500 µL of FACS buffer.

  • Analyze the cells by flow cytometry. Quantify the percentage of CD11b positive cells.

Western Blot Analysis
  • Seed MV4;11 or KOPN8 cells and treat with this compound or vehicle control for the desired time.

  • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Anti-H3K36me2

    • Anti-total Histone H3

    • Anti-cleaved PARP

    • Anti-cleaved Caspase-3

    • Anti-β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

AS254s_Signaling_Pathway cluster_0 This compound Action cluster_1 Epigenetic Regulation cluster_2 Gene Expression cluster_3 Cellular Outcomes This compound This compound ASH1L ASH1L This compound->ASH1L Inhibits Proliferation Cell Proliferation This compound->Proliferation Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces Differentiation Differentiation This compound->Differentiation Induces H3K36me2 H3K36me2 ASH1L->H3K36me2 Methylates HOXA_Genes HOXA Genes (e.g., HOXA9) H3K36me2->HOXA_Genes Activates Leukemogenic_Genes Other Leukemogenic Genes H3K36me2->Leukemogenic_Genes Activates HOXA_Genes->Proliferation Promotes Leukemogenic_Genes->Proliferation Promotes

Caption: Signaling pathway of this compound in MLL-rearranged leukemia cells.

Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Culture MV4;11 and KOPN8 cells treatment Treat with this compound (Dose- and Time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis differentiation Differentiation (CD11b Staining) treatment->differentiation western_blot Protein Analysis (Western Blot) treatment->western_blot Logical_Relationship cluster_0 Molecular Event cluster_1 Cellular Consequence ASH1L_Inhibition ASH1L Inhibition (by this compound) H3K36me2_Reduction Reduced H3K36me2 ASH1L_Inhibition->H3K36me2_Reduction Gene_Repression Repression of Leukemogenic Genes H3K36me2_Reduction->Gene_Repression Growth_Arrest Growth Arrest Gene_Repression->Growth_Arrest Cell_Death Apoptosis Gene_Repression->Cell_Death Cell_Differentiation Differentiation Gene_Repression->Cell_Differentiation

References

Application Note and Protocol: Evaluation of the Anti-Proliferative Effects of AS-254s, a Novel PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for the development of novel anti-cancer therapeutics.[1][4][5] The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[2][6] Once activated, Akt phosphorylates a plethora of downstream targets, ultimately promoting cell cycle progression and inhibiting apoptosis.[3][6]

AS-254s is a potent and selective small molecule inhibitor of the PI3K enzyme. By blocking the catalytic activity of PI3K, this compound prevents the production of PIP3, leading to the suppression of Akt activation and the subsequent inhibition of downstream signaling. This mechanism of action is hypothesized to result in the attenuation of cell proliferation and the induction of apoptosis in cancer cells with an overactivated PI3K/Akt pathway.

This application note provides a detailed protocol for evaluating the anti-proliferative effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Signaling Pathway of this compound Action

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AS254s This compound AS254s->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Akt->Inhibition CellPro Cell Proliferation & Survival mTORC1->CellPro Apoptosis Apoptosis Inhibition->Apoptosis

Caption: PI3K/Akt signaling pathway and inhibition by this compound.

Experimental Protocol: Cell Proliferation Assay (MTT)

This protocol describes the use of the MTT assay to determine the effect of this compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, U87)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Experimental Workflow:

MTT_Assay_Workflow start Start cell_seeding Seed cells into a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 drug_treatment Treat cells with varying concentrations of this compound incubation1->drug_treatment incubation2 Incubate for 48-72 hours drug_treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan (B1609692) crystals incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Analyze data and calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each drug concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the drug that inhibits 50% of cell proliferation.

Data Presentation

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines. The IC50 values were determined after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast Cancer0.85
A549Lung Cancer1.23
U87Glioblastoma0.62
PC-3Prostate Cancer2.51

Table 1: IC50 values of this compound in various cancer cell lines.

Conclusion

The provided protocol offers a robust and reproducible method for assessing the anti-proliferative effects of the novel PI3K inhibitor, this compound. The MTT assay is a reliable and high-throughput method suitable for initial screening and determination of the potency of anti-cancer compounds. The hypothetical data presented demonstrates the potential of this compound as a broad-spectrum anti-cancer agent, with potent activity against various cancer cell lines. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.

References

Application Notes and Protocols for Studying ASH1L Function In Vivo with AS-254s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASH1L (Absent, Small, or Homeotic-like 1) is a histone methyltransferase belonging to the Trithorax group of proteins. It plays a critical role in the epigenetic regulation of gene expression by catalyzing the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an activating mark generally associated with transcribed gene bodies. Dysregulation of ASH1L has been implicated in various diseases, including MLL-rearranged (MLL-r) acute leukemias and several neurodevelopmental disorders.[1]

The development of potent and selective chemical probes is essential for elucidating the in vivo functions of ASH1L and for validating it as a therapeutic target. AS-254s is a highly potent and selective, first-in-class inhibitor of ASH1L. It represents a significant improvement over its predecessor, AS-99, offering a valuable tool for studying the catalytic-dependent functions of ASH1L in both health and disease. These application notes provide an overview of this compound, its predecessor AS-99, and detailed protocols for their use in preclinical in vivo models.

Quantitative Data: Inhibitor Properties

The following tables summarize the key quantitative parameters for the ASH1L inhibitors this compound and its well-characterized predecessor, AS-99.

Table 1: In Vitro Potency and Selectivity

CompoundTargetAssay TypeIC50Binding Affinity (Kd)Selectivity Notes
This compound ASH1LFP94 nM179 nMHighly selective; no significant activity against a panel of 15 other histone methyltransferases.
AS-99 ASH1LHMT0.79 µM0.89 µM>100-fold selectivity over a panel of 20 other histone methyltransferases.

FP: Fluorescence Polarization; HMT: Histone Methyltransferase Assay.

Table 2: Cellular Activity (Anti-leukemic Effects)

CompoundCell LineGenotypeAssayParameterValue
This compound MV4;11MLL-AF4Cell ViabilityGI50 (14 days)0.74 µM
This compound MOLM13MLL-AF9Cell ViabilityGI500.72 µM
This compound KOPN8MLL-ENLCell ViabilityGI500.79 µM
AS-99 MV4;11MLL-AF4Cell ViabilityGI50 (7 days)~2 µM
AS-99 MOLM13MLL-AF9Cell ViabilityGI50 (7 days)~2 µM
AS-99 KOPN8MLL-ENLCell ViabilityGI50 (7 days)~4 µM

GI50: 50% growth inhibition concentration.

Table 3: In Vivo Pharmacokinetics of AS-99 in Mice

ParameterAdministration RouteValue
AUC Intravenous (i.v.)9,701 hrng/mL
AUC Intraperitoneal (i.p.)10,699 hrng/mL
Half-life (t½) i.v. / i.p.~5–6 hours
Cmax i.v. / i.p.>10 µM

Pharmacokinetic data for this compound is not yet publicly available. However, this compound has a reported mouse liver microsomal half-life of 29.9 minutes, indicating favorable drug-like properties.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the known signaling pathways involving ASH1L and a general workflow for in vivo experiments using ASH1L inhibitors.

ASH1L_Leukemia_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Binds & Activates ASH1L ASH1L Histone Histone H3 ASH1L->Histone Writes Mark LEDGF LEDGF LEDGF->MLL_Fusion Recruits/Stabilizes H3K36me2 H3K36me2 LEDGF->H3K36me2 Reads Mark Histone->H3K36me2 Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis AS254s This compound AS254s->ASH1L Inhibits

ASH1L Signaling in MLL-Rearranged Leukemia.

ASH1L_Neurodevelopment_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates Neuronal_Morphogenesis Neuronal Morphogenesis (Neurite Outgrowth, Arborization) TrkB->Neuronal_Morphogenesis Signaling Cascade ASH1L ASH1L NTRK2_Gene NTRK2 Gene (encodes TrkB) ASH1L->NTRK2_Gene Activates Transcription NTRK2_Gene->TrkB Expression AS254s This compound (Potential Tool) AS254s->ASH1L Inhibits InVivo_Workflow Model 1. Establish Animal Model (e.g., Leukemia Xenograft) Treatment 2. Treatment Regimen (this compound vs. Vehicle) Model->Treatment Monitoring 3. In-Life Monitoring (Tumor Burden, Health) Treatment->Monitoring Endpoint 4. Endpoint Analysis (Flow Cytometry, IHC, etc.) Monitoring->Endpoint Data 5. Data Analysis Endpoint->Data

References

Application Notes for Assessing the In Vitro Efficacy of AS-254s, a Potent PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract These application notes provide a comprehensive suite of protocols for the in vitro characterization of AS-254s, a hypothetical, potent, and selective phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling cascade is a critical pathway governing cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Assessing the efficacy of inhibitors like this compound requires a multi-faceted approach, from direct enzyme inhibition to cellular consequences. This document details methodologies for biochemical assays to determine potency, cell-based assays to measure anti-proliferative effects, and target engagement studies to confirm pathway modulation.

Overview of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[1] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][3] PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth, proliferation, and survival.[2] this compound is designed to inhibit the catalytic activity of PI3K, thereby blocking the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Generates Akt Akt PIP3->Akt Activates PI3K->PIP2 Phosphorylates AS254s This compound AS254s->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes MTS_Workflow cluster_workflow MTS Assay Workflow A 1. Plate Cells (e.g., 5,000 cells/well) B 2. Add this compound (Serial Dilution) A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add MTS Reagent (1-4 hours) C->D E 5. Measure Absorbance (490 nm) D->E F 6. Calculate IC50 E->F Flow_Workflow cluster_workflow Cell Cycle Analysis Workflow A 1. Treat Cells with this compound (e.g., 24 hours) B 2. Harvest & Wash Cells A->B C 3. Fix Cells (e.g., 70% cold ethanol) B->C D 4. Stain with PI/RNase Solution C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify Cell Cycle Phases E->F

References

Application Notes and Protocols: AS-254s in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

A search for the compound "AS-254s" in scientific literature and public databases did not yield specific information regarding its mechanism of action, signaling pathways, or its use in combination with other chemotherapy agents. Therefore, the following application notes and protocols are presented as a general framework for researchers, scientists, and drug development professionals investigating a novel anti-cancer agent, provisionally named "this compound," in combination with established chemotherapy drugs.

This document provides a comprehensive guide to designing and executing preclinical studies to evaluate the therapeutic potential of this compound in combination with other cytotoxic agents. The protocols outlined below are based on established methodologies for assessing drug synergy, characterizing mechanisms of action, and generating robust data for further development.

Introduction and Rationale for Combination Therapy

The primary goal of combination chemotherapy is to achieve synergistic or additive anti-cancer effects, leading to improved therapeutic outcomes compared to monotherapy.[1] This can be achieved by targeting different cellular pathways, overcoming drug resistance mechanisms, and reducing drug-related toxicities by using lower doses of individual agents.[1][2] When investigating a novel agent like this compound, it is crucial to systematically evaluate its potential for synergistic interactions with standard-of-care chemotherapeutics across a panel of relevant cancer cell lines.

Characterization of this compound Monotherapy (Prerequisite)

Before initiating combination studies, a thorough understanding of this compound as a single agent is essential. This includes determining its mechanism of action, identifying its molecular target(s), and establishing its dose-response relationship in various cancer models.

Key Experiments for Monotherapy Characterization:
  • Target Identification and Validation: Elucidate the specific protein or pathway modulated by this compound.

  • In Vitro Cytotoxicity Assays: Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

  • Signaling Pathway Analysis: Investigate the downstream effects of this compound on key cancer-related signaling pathways (e.g., proliferation, apoptosis, cell cycle).

Application Notes for Combination Studies

Selection of Chemotherapy Agents for Combination

The choice of chemotherapy agents to combine with this compound should be based on:

  • Mechanism of Action: Select agents with non-overlapping mechanisms of action to increase the likelihood of synergy.

  • Clinical Relevance: Prioritize drugs that are standard-of-care for the cancer types being investigated.

  • Toxicity Profiles: Consider combining agents with different dose-limiting toxicities.

Data Presentation of In Vitro Synergy

Quantitative data from in vitro combination studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Synergy of this compound with Chemotherapy Agents in Cancer Cell Line X

Chemotherapy AgentThis compound IC50 (µM)Chemotherapy Agent IC50 (µM)Combination Index (CI) at ED50Synergy/Antagonism
Drug A ValueValueValueSynergistic/Additive/Antagonistic
Drug B ValueValueValueSynergistic/Additive/Antagonistic
Drug C ValueValueValueSynergistic/Additive/Antagonistic

Note: This table is a template. Actual values would be derived from experimental data.

Experimental Protocols

Protocol for In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol describes a common method for quantifying drug interactions.[3][4]

Objective: To determine whether the combination of this compound and another chemotherapy agent results in synergistic, additive, or antagonistic effects on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • This compound stock solution

  • Chemotherapy agent stock solution

  • Cell culture medium and supplements

  • 96-well microplates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent, both alone and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).

  • Drug Treatment: Treat the cells with the single agents and the drug combinations for a specified period (e.g., 72 hours). Include untreated and vehicle-treated cells as controls.

  • Viability Assay: After the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the fraction of cells affected (Fa) for each drug concentration and combination.

    • Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualization of Concepts

Signaling Pathway of a Hypothetical Kinase Inhibitor (this compound)

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, assuming it is a kinase inhibitor. This is a general representation and would need to be adapted based on the actual mechanism of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Activates AS254s This compound AS254s->Kinase Inhibits Downstream Downstream Effector Kinase->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates Gene Gene Expression TF->Gene Regulates Proliferation Cell Proliferation Gene->Proliferation Drives

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Combination Drug Screening

The following diagram outlines a typical workflow for screening drug combinations in vitro.[5][6]

cluster_workflow In Vitro Combination Screening Workflow Start Select Cancer Cell Lines and Chemotherapy Agents IC50 Determine IC50 for Single Agents Start->IC50 Combo Design Combination Experiment (e.g., constant ratio) IC50->Combo Treat Treat Cells with Single Agents and Combinations Combo->Treat Assay Perform Cell Viability Assay Treat->Assay Analyze Calculate Combination Index (CI) Assay->Analyze End Identify Synergistic Combinations Analyze->End

Caption: Workflow for in vitro combination drug screening.

Conclusion

The successful development of this compound as part of a combination therapy regimen will depend on a systematic and rigorous preclinical evaluation. The protocols and frameworks provided in these application notes offer a starting point for researchers to design experiments that can effectively assess the synergistic potential of this compound and elucidate its mechanisms of action in combination with other chemotherapy agents. Should specific information about this compound become available, these general protocols can be readily adapted to the specific characteristics of the compound.

References

Troubleshooting & Optimization

AS-254s solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific data specifically for a compound designated "AS-254s" is limited. This guide provides a comprehensive framework and best-practice methodologies for addressing common solubility and stability challenges encountered with novel research compounds. The experimental protocols and data tables are templates that can be adapted with your experimentally determined values for this compound.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What is the recommended solvent?

A1: For initial stock solutions, it is recommended to start with a high-purity, anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO). Many research compounds exhibit good solubility in DMSO. For aqueous-based biological assays, subsequent dilutions of the DMSO stock into your aqueous buffer are necessary. It is critical to ensure the final DMSO concentration is compatible with your experimental system and does not exceed a level that would impact cell viability or assay performance (typically <0.5%).

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous media is a common issue stemming from the lower solubility of the compound in water. Here are several troubleshooting steps:

  • Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of this compound in your assay.

  • Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help maintain the compound's solubility.

  • pH Adjustment: The solubility of a compound can be highly dependent on the pH of the solution. If this compound has ionizable groups, systematically testing a range of pH values for your final buffer may identify a pH at which it is more soluble.

  • Incorporate a Co-solvent: In some cases, including a small percentage of a water-miscible organic solvent like ethanol (B145695) or PEG-400 in the final aqueous solution can improve solubility. However, the compatibility of these co-solvents with your specific assay must be verified.

Q3: How should I store my stock solution of this compound and for how long is it stable?

A3: Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to maximize stability. It is also advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of this compound in solution is not definitively known and should be experimentally determined. A recommended protocol for assessing solution stability is provided in the "Experimental Protocols" section of this guide. As a general practice, it is best to prepare fresh dilutions from the frozen stock for each experiment.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

This could be linked to solubility or stability problems.

  • Possible Cause 1: Compound Precipitation.

    • How to check: Visually inspect your diluted solutions for any signs of cloudiness or solid particles. You can also centrifuge a sample of the final dilution and check for a pellet.

    • Solution: Refer to the troubleshooting steps for compound precipitation in the FAQs (Q2).

  • Possible Cause 2: Compound Degradation.

    • How to check: The stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure) may be limited.

    • Solution: Perform a stability study using HPLC to quantify the amount of intact this compound over the time course of your experiment. A detailed protocol is provided below.

Issue 2: Difficulty in preparing a high-concentration stock solution.
  • Possible Cause: Low intrinsic solubility in the chosen solvent.

    • Solution:

      • Try gentle warming (e.g., to 37°C) and vortexing to aid dissolution.

      • Test alternative polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

      • If a solid suspension is acceptable for your needs, ensure it is homogenous before use.

Quantitative Data Summary

The following tables are templates. You should populate them with your own experimental data for this compound.

Table 1: Kinetic Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Soluble Concentration (µg/mL)Observations
DMSO25[Enter your value]Clear solution
Ethanol25[Enter your value]
PBS (pH 7.4)25[Enter your value]Precipitation observed above this concentration
RPMI + 10% FBS37[Enter your value]

Table 2: Stability of this compound in Solution

Solvent SystemStorage Temperature (°C)Time (hours)% Remaining (HPLC)Degradation Products Observed
DMSO-2024[Enter your value]
DMSO25 (Room Temp)24[Enter your value]
PBS (pH 7.4)372[Enter your value]
PBS (pH 7.4)378[Enter your value]
PBS (pH 7.4)3724[Enter your value]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

Objective: To determine the maximum soluble concentration of this compound in various solvents under specific conditions.

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Create a series of dilutions of the stock solution into the test solvent (e.g., PBS pH 7.4).

  • Incubate the dilutions at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • After incubation, visually inspect each dilution for signs of precipitation.

  • To quantify, process the samples through a 96-well filter plate to remove any precipitated compound.

  • Analyze the filtrate for the concentration of soluble compound using a suitable analytical method such as HPLC-UV or LC-MS.

  • The highest concentration that remains in solution without precipitation is determined to be the kinetic solubility.

Protocol 2: Solution Stability Assessment using HPLC

Objective: To evaluate the stability of this compound in a specific solvent or buffer over time.

Methodology:

  • Prepare a solution of this compound in the test buffer (e.g., PBS pH 7.4) at a concentration below its determined kinetic solubility.

  • Immediately after preparation (T=0), take an aliquot and analyze it by reverse-phase HPLC to determine the initial peak area of the intact compound.

  • Incubate the remaining solution under the desired conditions (e.g., 37°C).

  • At subsequent time points (e.g., 2, 8, 24 hours), withdraw aliquots for HPLC analysis.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Testing cluster_stability Stability Testing prep_stock Prepare High-Concentration Stock in DMSO dilute Dilute Stock into Test Solvents (e.g., PBS) prep_stock->dilute prep_solution Prepare Solution below Solubility Limit prep_stock->prep_solution incubate_sol Incubate (e.g., 2h at 37°C) dilute->incubate_sol filter_precipitate Filter to Remove Precipitate incubate_sol->filter_precipitate analyze_sol Analyze Filtrate (HPLC/LC-MS) filter_precipitate->analyze_sol determine_sol Determine Kinetic Solubility analyze_sol->determine_sol t0_sample Analyze T=0 Sample (HPLC) prep_solution->t0_sample incubate_stab Incubate (e.g., 37°C) prep_solution->incubate_stab time_points Take Aliquots at Time Points (2, 8, 24h) incubate_stab->time_points analyze_stab Analyze Aliquots (HPLC) time_points->analyze_stab determine_stab Calculate % Remaining analyze_stab->determine_stab

Experimental workflow for assessing solubility and stability.

troubleshooting_workflow start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration as low as possible? start->check_conc lower_conc Lower the concentration check_conc->lower_conc No add_surfactant Try adding a surfactant (e.g., Tween-80) check_conc->add_surfactant Yes end Solubility Improved lower_conc->end adjust_ph Can the buffer pH be adjusted? add_surfactant->adjust_ph test_ph Test a range of pH values adjust_ph->test_ph Yes use_cosolvent Try a co-solvent (e.g., Ethanol, PEG-400) adjust_ph->use_cosolvent No test_ph->end use_cosolvent->end

Troubleshooting decision tree for solubility issues.

signaling_pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response (e.g., Proliferation, Apoptosis) nucleus->cellular_response as254s This compound as254s->kinase_b

Hypothetical signaling pathway where this compound acts as an inhibitor.

potential off-target effects of AS-254s

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-254s. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the potential off-target effects of this compound, a potent and selective ASH1L inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective small molecule inhibitor of ASH1L (Absent, Small or Homeotic-like 1).[1][2] ASH1L is a histone lysine (B10760008) methyltransferase that plays a crucial role in regulating gene expression, including HOXA genes, which are implicated in leukemias with MLL1 translocations.[3] The primary mechanism of action of this compound is the inhibition of ASH1L's catalytic SET domain, leading to a reduction in histone H3 lysine 36 dimethylation (H3K36me2).[2] In leukemia cells with MLL1 rearrangements, this inhibition can block cell proliferation and induce apoptosis and differentiation.[1][2]

Q2: What are off-target effects and why are they a concern for a "selective" inhibitor like this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[4] Even for highly selective inhibitors, off-target interactions can occur, particularly at higher concentrations.[4] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or a lack of translatable findings in clinical settings.[4][5] It is crucial to characterize the off-target profile of any inhibitor to ensure that the observed phenotype is a direct result of on-target inhibition.

Q3: I'm observing significant cytotoxicity at a concentration where I expect on-target activity. Could this be an off-target effect?

While high cytotoxicity can be an on-target effect, especially in sensitive cell lines, it could also indicate off-target activity. Small molecule inhibitors can sometimes interact with other proteins, including kinases or other methyltransferases, leading to unintended toxic effects.[5][6]

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a method like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ASH1L in your cellular model at the concentrations used.

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the lowest effective concentration that elicits the desired on-target phenotype (e.g., reduction in H3K36me2).

  • Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This will help differentiate between effects caused by the specific chemical scaffold versus the intended pharmacology.

  • Genetic Knockdown/Knockout: Use CRISPR-Cas9 or siRNA to deplete ASH1L.[4] If the cytotoxic phenotype persists in the absence of the target protein, it is likely due to an off-target effect.

Q4: My experimental results are inconsistent across different cell lines. What could be the cause?

Inconsistent results between cell lines can be attributed to several factors, including:

  • Target Expression Levels: The expression level of ASH1L may vary between cell lines.

  • Off-Target Expression Levels: The expression levels of potential off-target proteins may differ, leading to varied responses.

  • Compensatory Signaling Pathways: Different cell lines may have distinct signaling networks that can be variably affected by on- or off-target effects.

Troubleshooting Steps:

  • Verify Target Expression: Confirm the expression of ASH1L in all cell lines used via Western blot or qPCR.

  • Test in Multiple Cell Lines: Observing a consistent phenotype across multiple, well-characterized cell lines can increase confidence that the effect is on-target.

  • Phosphoproteomics Analysis: This can provide a global view of changes in cellular signaling pathways upon treatment with this compound, potentially revealing activated compensatory pathways or off-target kinase inhibition.[7][8]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed

Description: You observe a cellular phenotype that is not consistent with the known function of ASH1L.

Possible CauseTroubleshooting StepExpected Outcome
Off-target Inhibition 1. Broad Kinase Profiling: Screen this compound against a large panel of kinases to identify potential off-target interactions.[9] 2. Methyltransferase Profiling: Screen against a panel of other histone methyltransferases. 3. Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (MS): Identify proteins that are stabilized by this compound binding in an unbiased manner.Identification of unintended molecular targets that could be responsible for the unexpected phenotype.
Compound Instability or Degradation 1. Check Compound Stability: Verify the stability of this compound in your experimental media and conditions.Ensures that the observed effects are due to the intact compound and not a degradation product.
Activation of a Paradoxical Signaling Pathway 1. Phosphoproteomics Analysis: Analyze global phosphorylation changes to identify any unexpectedly activated pathways.[7][8]A clearer understanding of the cellular response to this compound and potential mechanisms behind the unexpected phenotype.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Description: this compound shows high potency in biochemical assays (e.g., IC50 of 94 nM), but requires much higher concentrations for a cellular effect.[1]

Possible CauseTroubleshooting StepExpected Outcome
Poor Cell Permeability 1. Assess Physicochemical Properties: Evaluate the LogP and polar surface area of this compound. 2. Uptake Assays: Directly measure the intracellular concentration of the compound.Understanding of the compound's ability to cross the cell membrane and reach its intracellular target.
Cellular Efflux 1. Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of efflux pumps (e.g., P-glycoprotein) and this compound.Increased cellular potency of this compound in the presence of efflux pump inhibitors would indicate it is a substrate for these pumps.
High Intracellular Substrate Concentration 1. Target Engagement Assay: Use CETSA to confirm target binding in the cellular environment.[10]Confirmation that this compound can engage ASH1L despite potentially high concentrations of its natural substrate.

Quantitative Data Summary

Assay TypeCompoundTargetIC50 / KdCell LineEffectReference
Fluorescence PolarizationThis compoundASH1L94 nM (IC50)-Biochemical Inhibition[1][2]
Isothermal Titration CalorimetryThis compoundASH1L SET domain179 nM (Kd)-Direct Binding Affinity[2]
Histone Methyltransferase AssayThis compoundASH1L0.15 µM (IC50)-Enzymatic Inhibition[2]
Cell Growth InhibitionThis compoundASH1L-dependent6.8 to 0.74 µM (GI50)MV4;11Time-dependent growth inhibition[2]

Experimental Protocols

Key Experiment 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to verify the engagement of this compound with its target, ASH1L, in intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.[10][11][12]

Materials:

  • Cell culture medium, flasks, and plates

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermocycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)

  • Primary antibody against ASH1L

  • Loading control antibody (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentration of this compound or DMSO (vehicle) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge to separate the soluble fraction (containing stabilized protein) from the aggregated protein pellet.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Normalize protein concentrations.

    • Perform SDS-PAGE and Western blotting using a primary antibody against ASH1L.

    • Re-probe the membrane with a loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for ASH1L at each temperature for both treated and untreated samples.

    • Plot the percentage of soluble ASH1L as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Key Experiment 2: Kinome Profiling for Off-Target Selectivity

This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases using a commercial service.[13][14][15][16]

Procedure:

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Provide the exact concentration and molecular weight to the service provider.

  • Assay Execution (by Service Provider):

    • The service provider will typically perform binding or activity assays.

    • Binding Assays (e.g., KINOMEscan™): These assays measure the ability of this compound to compete with a ligand for the ATP-binding site of a large panel of kinases.

    • Activity Assays: These assays measure the direct inhibition of the enzymatic activity of a panel of kinases by this compound.

  • Data Analysis:

    • The primary data is usually reported as "% inhibition" at a specific concentration of this compound (e.g., 1 µM).

    • For any significant "hits" (kinases inhibited above a certain threshold, e.g., >50%), follow-up dose-response assays are performed to determine the IC50 value.

    • The selectivity of this compound is determined by comparing the on-target potency (against ASH1L) with the off-target potencies (against identified kinases).

Visualizations

experimental_workflow_off_target cluster_step1 cluster_step2 cluster_step3 start Start: Unexpected Phenotype or Cytotoxicity with this compound step1 Step 1: Confirm On-Target Engagement start->step1 cetsa Cellular Thermal Shift Assay (CETSA) for ASH1L step1->cetsa step2 Step 2: Assess Off-Target Profile kinome Kinome Profiling (Binding or Activity Assay) step2->kinome proteomics Unbiased Proteomics (e.g., CETSA-MS) step2->proteomics step3 Step 3: Validate Off-Target Effect knockdown Genetic Knockdown/out of Off-Target Candidate step3->knockdown rescue Rescue Experiment with Mutant Off-Target step3->rescue end_on_target Conclusion: Effect is Likely On-Target end_off_target Conclusion: Effect is Likely Off-Target cetsa->step2 Target Engaged cetsa->end_on_target Target Not Engaged kinome->step3 Off-Target(s) Identified kinome->end_on_target No Significant Off-Targets proteomics->step3 Off-Target(s) Identified proteomics->end_on_target No Significant Off-Targets knockdown->end_on_target Phenotype Not Reproduced/Rescued knockdown->end_off_target Phenotype Reproduced/Rescued rescue->end_on_target Phenotype Not Reproduced/Rescued rescue->end_off_target Phenotype Reproduced/Rescued

Caption: Workflow for investigating potential off-target effects of this compound.

cetsa_pathway start Intact Cells Treated with This compound or Vehicle (DMSO) heat Heat Challenge (Temperature Gradient) start->heat lysis Cell Lysis & Centrifugation heat->lysis supernatant Collect Supernatant (Soluble Proteins) lysis->supernatant pellet Discard Pellet (Aggregated Proteins) lysis->pellet wb Western Blot for ASH1L supernatant->wb analysis Data Analysis: Plot Melting Curves wb->analysis result Thermal Stabilization Shift Indicates Target Engagement analysis->result

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

References

interpreting results from AS-254s experiments

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "AS-254s" in scientific literature and public databases has yielded no specific information about a compound or experimental protocol with this designation. The term does not appear to correspond to a known molecule, signaling pathway, or established experimental model.

This suggests that "this compound" may be one of the following:

  • A novel or internal designation: It could be a very recent discovery or an internal code name for a compound or experiment that has not yet been publicly disclosed.

  • A typographical error: The user may have intended to enter a different name.

  • A highly specialized or proprietary topic: Information may exist but is not available in publicly accessible resources.

Without further clarification on the identity of "this compound," it is not possible to create a specific and accurate technical support center as requested. To proceed, additional details are required, such as:

  • The full name or alternative names of the compound or experiment.

  • The biological target or pathway of interest.

  • Any associated publications, patents, or conference presentations.

Once more specific information is provided, a detailed and relevant technical support guide can be developed.

Technical Support Center: Troubleshooting AS-254s-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-254s-resistant cell lines. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the generation, maintenance, and experimental use of cell lines resistant to the novel PI3K inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: My cells are not developing resistance to this compound. What are the possible reasons?

A1: Several factors can contribute to the difficulty in developing stable this compound-resistant cell lines.[1] Consider the following:

  • Initial Drug Concentration: The starting concentration of this compound is critical. If it's too high, it may lead to excessive cell death, eliminating any clones with the potential for resistance.[2] Conversely, a concentration that is too low may not provide sufficient selective pressure.

  • Dose Escalation Strategy: The rate of increase in drug concentration is crucial. Increasing the dose too quickly can cause widespread cell death, while a slow escalation may significantly prolong the development timeline.[2][3]

  • Cell Line Characteristics: The intrinsic genetic and phenotypic characteristics of the parental cell line play a significant role. Some cell lines may be inherently less prone to developing resistance to PI3K inhibitors.

  • Culture Conditions: Suboptimal culture conditions, such as improper media, serum concentration, or incubator settings, can affect cell health and their ability to adapt to the drug.

Q2: I've established an this compound-resistant cell line, but the resistance is not stable. What should I do?

A2: The stability of drug resistance can be a common challenge.[4] Here are some strategies to address this:

  • Continuous vs. Intermittent Drug Pressure: Some resistant cell lines require continuous exposure to the drug to maintain their resistant phenotype.[5] If you have been culturing the cells in a drug-free medium for extended periods, the resistance may wane. It is advisable to maintain a continuous low dose of this compound in the culture medium.

  • Cryopreservation: It is crucial to freeze down vials of your resistant cell line at various passages.[2] This allows you to return to an earlier, more stable population if you observe a decline in resistance.

  • Monoclonal Selection: The resistant cell population may be heterogeneous. Performing single-cell cloning or limiting dilution can help isolate a pure population of highly resistant cells.[2]

Q3: What are the common molecular mechanisms of resistance to PI3K inhibitors like this compound?

A3: Resistance to PI3K inhibitors often involves the activation of bypass signaling pathways or genetic alterations that reactivate the PI3K pathway itself.[6][7][8] Common mechanisms include:

  • Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of the PI3K/AKT pathway can lead to the upregulation of RTKs such as HER2 and HER3 through the activation of FOXO transcription factors.[6][9] This can reactivate both the PI3K and MAPK signaling pathways.[6][9]

  • Activation of Parallel Signaling Pathways: Cancer cells can compensate for PI3K inhibition by activating alternative survival pathways, most notably the MAPK/ERK pathway.[9]

  • Feedback Loop Activation: Inhibition of mTORC1, a downstream effector of PI3K, can lead to a feedback activation of the PI3K pathway through IRS1.[6]

  • Increased PIM Kinase Activity: The PIM kinase has been identified as a mediator of resistance to PI3K inhibitors by controlling redox signaling and promoting cell survival.[10]

Troubleshooting Guides

Problem 1: High Levels of Cell Death During Resistance Development
Potential Cause Recommended Solution
Initial drug concentration is too high.Determine the IC20 (concentration that inhibits 20% of cell proliferation) of the parental cell line and begin the selection process at this concentration.[2]
Dose escalation is too rapid.Increase the drug concentration more gradually, for instance, by 1.5 to 2-fold at each step, ensuring the cells have recovered and are proliferating stably before the next increase.[3] If significant cell death occurs, revert to the previous, lower concentration for a few passages.[2]
Poor cell health.Ensure optimal culture conditions, including fresh media, appropriate serum concentration, and regular monitoring for contamination.
Problem 2: Slow or Stagnant Development of Resistance
Potential Cause Recommended Solution
Insufficient selective pressure.Gradually increase the concentration of this compound. Ensure the concentration is high enough to select for resistant cells.
Heterogeneous parental population.Consider starting with a clonally selected parental cell line to ensure a more uniform response to the drug.
Long doubling time of the cell line.Be patient, as the development of resistant cell lines can take several months (from 3 to 18 months).[1][5]

Experimental Protocols

Protocol 1: Development of this compound-Resistant Cell Lines by Gradual Dose Escalation

This protocol outlines a stepwise method for generating this compound-resistant cancer cell lines.[3][11]

1. Determine the IC50 of the Parental Cell Line:

  • Seed the parental cells in 96-well plates.
  • Treat the cells with a range of this compound concentrations for 72 hours.
  • Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the IC50 value.[11]

2. Initiate Resistance Induction:

  • Culture the parental cells in a medium containing this compound at a concentration equal to the IC20.[2]
  • Maintain the culture by changing the medium with fresh this compound-containing medium every 2-3 days.

3. Stepwise Dose Escalation:

  • Once the cells show stable growth and recovery, increase the this compound concentration by 1.5 to 2-fold.[3]
  • Monitor the cells closely for signs of recovery and stable proliferation before the next concentration increase. This process can take several months.

4. Establishment and Maintenance:

  • Continue the dose escalation until the cells can proliferate in an this compound concentration that is at least 10-fold higher than the initial IC50 of the parental cells.[3][11]
  • The resulting cell line is considered this compound-resistant.
  • Maintain the resistant cell line in a medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.

Protocol 2: Confirmation of Resistance by IC50 Determination

1. Cell Seeding:

  • Seed both the parental and the putative this compound-resistant cells in 96-well plates at the same density.

2. Drug Treatment:

  • Treat both cell lines with a range of this compound concentrations for 72 hours.

3. Cell Viability Assay:

  • Perform a cell viability assay to determine the IC50 for both the parental and resistant cell lines.

4. Calculation of Resistance Index (RI):

  • Calculate the RI using the following formula: RI = IC50 of Resistant Cells / IC50 of Parental Cells
  • A significant increase in the RI confirms the resistant phenotype.[2]

Visualizations

AS_254s_Resistance_Workflow Workflow for Developing this compound-Resistant Cell Lines cluster_0 Phase 1: Characterization cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Validation & Maintenance start Parental Cell Line ic50_parental Determine IC50 of Parental Line start->ic50_parental culture_ic20 Culture with this compound (IC20) ic50_parental->culture_ic20 dose_escalation Gradual Dose Escalation culture_ic20->dose_escalation resistant_line Established Resistant Line dose_escalation->resistant_line ic50_resistant Determine IC50 of Resistant Line resistant_line->ic50_resistant maintenance Maintain under Drug Pressure resistant_line->maintenance calc_ri Calculate Resistance Index (RI) ic50_resistant->calc_ri

Caption: Workflow for developing and characterizing this compound-resistant cell lines.

PI3K_Resistance_Pathways Common Signaling Pathways in this compound Resistance cluster_pi3k PI3K Pathway cluster_mapk Bypass Pathway rtk RTK (e.g., HER2/3) ras RAS rtk->ras Activates pi3k PI3K ras->pi3k Activates mapk MAPK/ERK Pathway ras->mapk Activates akt AKT pi3k->akt as254s This compound as254s->pi3k Inhibits mtorc1 mTORC1 akt->mtorc1 foxo FOXO akt->foxo Inhibits proliferation Cell Proliferation & Survival mtorc1->proliferation foxo->rtk Upregulates (Feedback) mapk->proliferation

Caption: Signaling pathways implicated in resistance to PI3K inhibitors like this compound.

References

Technical Support Center: Improving the Cellular Uptake of AS-254s

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-254s. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of this small molecule inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve reliable results.

General Strategies for Improving Cellular Uptake

The intracellular delivery of small molecules like this compound is a critical factor for its therapeutic efficacy. Poor membrane permeability can limit bioavailability and lead to inconsistent results in cell-based assays.[1] The following strategies can be employed to enhance the cellular uptake of your compound.

Physicochemical Modifications

Structural modifications to a drug molecule can improve its physicochemical properties, addressing issues like poor solubility or low permeability.[2]

  • Prodrug Approach: A common strategy is to convert the active drug into a more lipophilic prodrug, which can more easily cross the cell membrane.[1] Once inside the cell, the prodrug is metabolized back to the active compound. About 10% of drugs approved worldwide are administered as prodrugs to enhance properties like lipophilicity.[1]

  • Bioisosteric Replacement: This technique involves replacing a functional group with another that has similar physical or chemical properties to improve solubility, metabolic stability, or lipophilicity without losing pharmacological activity.[2]

Formulation Strategies

Advanced formulation techniques can significantly improve the bioavailability of poorly soluble compounds.

  • Amorphous Solid Dispersions (ASDs): ASDs are a proven method for enhancing the oral bioavailability of poorly water-soluble drugs.[3][4] By dispersing the drug in a polymer matrix in an amorphous state, the solubility and dissolution rate can be significantly increased.[5][6] Spray drying is a common technique used to produce ASDs.[3][4]

  • Nanoparticle-Based Drug Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation, control its release, and facilitate cellular entry.[7] Various types of nanoparticles can be used, including lipid-based nanocarriers (e.g., liposomes, lipid nanoparticles) and polymer-based nanoparticles.[7]

Biological Approaches

Understanding and leveraging cellular transport mechanisms can also enhance uptake.

  • Targeting Transporters: Some drugs can be designed to be recognized and transported into the cell by specific membrane transporters, a mechanism that is normally used for nutrients.[8] For example, conjugating a drug with glucose can facilitate its uptake via GLUT1 transporters, which are often overexpressed in cancer cells.[1]

  • Inducing Macropinocytosis: Recent research has shown that nanotopographical cues on culture surfaces can induce macropinocytosis, a non-specific uptake mechanism, leading to enhanced cellular uptake of various molecules.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: My this compound compound has very low solubility in my aqueous cell culture medium, leading to precipitation. How can I resolve this?

A1: Poor aqueous solubility is a common challenge for many small molecule inhibitors.[3] Here are a few approaches to consider:

  • Use of Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO can help to keep the compound in solution. However, it is crucial to determine the maximum tolerable concentration of the co-solvent for your specific cell line to avoid solvent-induced toxicity.

  • Preparation of an Amorphous Solid Dispersion (ASD): As mentioned earlier, converting your compound into an ASD can significantly enhance its aqueous solubility and dissolution rate.[3][4] This is a more advanced technique but can be very effective for in vivo studies as well.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in aqueous solutions.

Q2: I am seeing high variability in my cellular uptake measurements between experiments. What could be the cause?

A2: High variability can stem from several factors. Consider the following:

  • Inconsistent Cell Seeding Density: Ensure that you are seeding the same number of cells for each experiment, as variations in cell number will directly impact the total amount of drug taken up.

  • Cell Cycle Phase: The phase of the cell cycle can influence cellular uptake. Synchronizing your cells before treatment can help to reduce this variability.

  • Assay Temperature: Cellular uptake is a temperature-sensitive process.[10] Perform all incubation steps at a consistent and controlled temperature (e.g., 37°C).

  • Nonspecific Binding: The compound may be binding to the surface of your culture plates or other materials.[10] It is important to quantify and correct for this nonspecific binding.

Q3: How can I differentiate between this compound that is non-specifically bound to the cell surface and the compound that has been truly internalized?

A3: This is a critical step for accurately determining cellular bioavailability.[10] A common method involves a cold temperature control:

  • 4°C Incubation Control: Perform a parallel experiment where cells are incubated with the compound at 4°C instead of 37°C. At this lower temperature, active transport mechanisms and membrane fluidity are significantly reduced, minimizing active uptake.[10] The amount of compound detected in the 4°C sample can be considered as the non-specifically bound fraction and can be subtracted from the 37°C sample to determine the internalized amount.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of a small molecule like this compound that influence its cellular uptake?

A1: Several physicochemical properties are crucial for a drug's ability to cross biological membranes[2]:

  • Lipophilicity (LogP/LogD): This is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. A balanced lipophilicity is required for a drug to partition into the lipid bilayer of the cell membrane and then partition back out into the aqueous cytoplasm.

  • Solubility: The compound must have sufficient aqueous solubility to be in solution to be able to interact with the cell membrane.[2]

  • Molecular Size: Smaller molecules generally have better permeability across biological membranes.[2]

  • pKa: The ionization state of a molecule at physiological pH will affect its charge and, consequently, its ability to cross the nonpolar cell membrane.

Q2: What are the different types of drug delivery systems I can use for this compound?

A2: Drug delivery systems can be broadly categorized as follows:

  • Lipid-Based Systems: These include liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). They are particularly useful for hydrophobic drugs.

  • Polymer-Based Systems: This category includes polymeric nanoparticles, micelles, and dendrimers. They offer versatility in terms of drug loading and release properties.[7]

  • Inorganic Nanoparticles: Materials like mesoporous silica (B1680970) nanoparticles can be used to encapsulate drugs.[7]

  • Multiparticulate Systems: These are dosage forms where the active substance is present as a number of small independent subunits, which can help in achieving controlled or delayed release.[11]

Q3: How do I choose the right cell line for my this compound uptake experiments?

A3: The choice of cell line can significantly impact your results. Consider the following:

  • Relevance to the Disease Model: The cell line should be relevant to the therapeutic area you are investigating.

  • Expression of Target and Transporters: If this compound has a specific protein target, the cell line should express this target at relevant levels. Additionally, if you suspect transporter-mediated uptake, you should choose a cell line with known expression of the relevant transporters.

  • Adherent vs. Suspension Cells: The type of cell line (adherent or suspension) can affect uptake levels and will dictate the experimental setup for washing and harvesting.[12]

Quantitative Data Summary

The following tables provide a summary of how different formulation strategies can impact the key parameters related to cellular uptake.

Table 1: Comparison of Formulation Strategies for Improving Apparent Solubility

Formulation StrategyTypical Fold Increase in Apparent SolubilityKey AdvantagesKey Disadvantages
Co-solvent 2 - 10Simple to prepare for in vitro studiesPotential for solvent toxicity
Cyclodextrin Complexation 10 - 100Good for both in vitro and in vivoCan be difficult to formulate for high doses
Amorphous Solid Dispersion 10 - 1000Significant enhancement for poorly soluble drugsRequires specialized manufacturing techniques
Nanoparticle Formulation VariableProtects drug, allows for targeted deliveryMore complex characterization required

Table 2: Effect of Physicochemical Properties on Cellular Uptake

Physicochemical PropertyOptimal Range for Passive DiffusionImpact on Cellular Uptake
LogP 1 - 3Too low: poor membrane partitioning; Too high: may get trapped in the membrane
Molecular Weight (Da) < 500Larger molecules generally have lower permeability
Aqueous Solubility (µg/mL) > 10Low solubility limits the concentration gradient for diffusion

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Rotary Evaporation

This protocol describes a small-scale method for preparing an ASD, suitable for early-stage in vitro and in vivo studies.

Materials:

  • This compound

  • Polymer (e.g., PVP, HPMC-AS)

  • Volatile organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to the rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin film is formed on the inside of the flask.

  • Drying: Scrape the film from the flask and transfer it to a vacuum oven. Dry under vacuum at a temperature below the glass transition temperature of the polymer to remove any residual solvent.

  • Characterization: Characterize the resulting ASD using techniques like Powder X-ray Diffraction (PXRD) to confirm the amorphous state and Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.

Protocol 2: Cellular Uptake Assay for this compound using LC-MS/MS

This protocol provides a general method for quantifying the intracellular concentration of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to attach and grow overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). For differentiating uptake from non-specific binding, include a set of plates to be incubated at 4°C.

  • Incubation: Incubate the cells for the desired time period at 37°C (and 4°C for the control).

  • Washing: Aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any extracellular compound.

  • Cell Lysis: Add lysis buffer to each well to lyse the cells and release the intracellular contents.

  • Sample Preparation: Collect the cell lysates and prepare them for LC-MS/MS analysis. This may involve protein precipitation and centrifugation.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of this compound.

  • Data Normalization: Normalize the intracellular concentration of this compound to the total protein content or cell number in each sample. The amount of this compound in the 4°C sample can be subtracted from the 37°C sample to determine the amount of internalized compound.[10]

Visualizations

G start Low Cellular Uptake of this compound solubility Is solubility a limiting factor? start->solubility permeability Is permeability a limiting factor? solubility->permeability No formulation Formulation Strategies (ASD, Nanoparticles) solubility->formulation Yes prodrug Physicochemical Modification (Prodrug Approach) permeability->prodrug Yes transporter Biological Approaches (Target Transporters) permeability->transporter Consider end Improved Cellular Uptake formulation->end prodrug->end transporter->end

Caption: Decision workflow for improving cellular uptake.

G cluster_delivery Drug Delivery Systems extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space liposome Liposome (Lipid Bilayer) liposome->cell_membrane Fusion/ Endocytosis nanoparticle Polymeric Nanoparticle nanoparticle->cell_membrane Endocytosis micelle Micelle (Hydrophobic Core) micelle->cell_membrane Fusion cluster_delivery cluster_delivery

Caption: Mechanisms of nanoparticle-mediated drug delivery.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus response Cellular Response nucleus->response as254s This compound as254s->kinase2 Inhibition

Caption: A generic intracellular signaling pathway.

References

AS-254s degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and potential degradation of AS-254s.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a highly potent and selective inhibitor of the histone lysine (B10760008) methyltransferase ASH1L (absent, small, or homeotic-like 1).[1][2][3][4][5][6] It has an IC50 of 94 nM and has been shown to block cell proliferation and induce apoptosis and differentiation in leukemia cells with MLL1 translocations.[1][7][8][9][10][11] this compound binds to the catalytic SET domain of ASH1L.[2][8][9]

Q2: What are the physical and chemical properties of this compound?

A2: The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C36H41ClN6O3S2[1]
Molecular Weight 705.33[1]
Exact Mass 704.2370[1]
Synonyms AS 254s, AS254s, Compound 66s[1][2]

Q3: How should I store this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are detailed in the table below.

FormShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Solid Powder 0 - 4°C, dry and dark[1]-20°C, dry and dark[1]
Stock Solutions 0 - 4°C[1]-20°C[1]

Q4: Is this compound stable during shipping?

A4: Yes, this compound is considered stable enough for a few weeks during ordinary shipping and time spent in customs.[1]

Troubleshooting Guide

Q1: I am seeing a loss of activity with my this compound. What could be the cause?

A1: A loss of activity can be due to several factors:

  • Improper Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from light.[1] Long-term storage at room temperature is not recommended.

  • Degradation: Although specific degradation pathways for this compound are not well-documented, compounds with complex structures can be susceptible to hydrolysis and oxidation, especially in solution. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Verify the pH and buffer composition of your assay, as these can influence compound stability and activity.

Q2: My this compound solution appears cloudy or has precipitated. What should I do?

A2: This is likely due to solubility issues.

  • Check Solvent: Ensure you are using a suitable solvent. The solubility of this compound should be confirmed from the supplier's datasheet.

  • Concentration: You may be trying to dissolve the compound at a concentration that is too high. Try preparing a more dilute stock solution.

  • Sonication/Warming: Gentle warming or sonication can help to dissolve the compound. However, be cautious with warming as it can accelerate degradation.

Q3: I am observing inconsistent results between experiments. How can I improve reproducibility?

A3: Inconsistent results can often be traced back to the handling of the compound.

  • Use Fresh Aliquots: For each experiment, use a fresh aliquot of your stock solution to avoid issues from repeated freeze-thaw cycles.

  • Consistent Solution Preparation: Ensure that your method for preparing stock solutions and diluting to working concentrations is consistent for every experiment.

  • Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other quantitative method.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Weighing: Accurately weigh out 7.05 mg of this compound powder (MW: 705.33 g/mol ).

  • Dissolution: Add 1 mL of a suitable solvent (e.g., DMSO) to the powder.

  • Mixing: Vortex the solution and/or use gentle sonication until the solid is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C for long-term use.[1]

Protocol 2: General Stability Assessment of this compound in Solution

Note: This is a general protocol. Specific analytical methods (e.g., HPLC) would be required for quantitative analysis.

  • Preparation: Prepare a solution of this compound in your experimental buffer at the desired working concentration.

  • Incubation: Incubate the solution under various conditions you wish to test (e.g., room temperature, 4°C, 37°C) for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, assess the compound. This can be done by:

    • Activity Assay: Test the activity of the solution in your biological assay to see if there is a decrease in potency.

    • HPLC Analysis: Use a validated HPLC method to check for the appearance of degradation peaks and a decrease in the main compound peak area.

  • Data Evaluation: Compare the results from the different conditions and time points to determine the stability of this compound under your experimental conditions.

Visualizations

AS254s_Storage_Workflow This compound Storage and Handling Workflow receive Receive this compound Powder short_term Short-Term Storage (Solid) 0-4°C, Dry, Dark receive->short_term Days to Weeks long_term Long-Term Storage (Solid) -20°C, Dry, Dark receive->long_term Months to Years prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) short_term->prepare_stock long_term->prepare_stock aliquot Aliquot Stock Solution prepare_stock->aliquot short_term_stock Short-Term Storage (Aliquots) 0-4°C aliquot->short_term_stock Days to Weeks long_term_stock Long-Term Storage (Aliquots) -20°C aliquot->long_term_stock Months use Use in Experiment short_term_stock->use long_term_stock->use

Caption: Recommended workflow for storing and handling this compound.

ASH1L_Inhibition_Pathway Simplified ASH1L Inhibition Pathway AS254s This compound ASH1L ASH1L (Histone Methyltransferase) AS254s->ASH1L Inhibits H3K36me2 H3K36 Dimethylation ASH1L->H3K36me2 Catalyzes HistoneH3 Histone H3 HistoneH3->ASH1L Substrate GeneExpression Altered Gene Expression H3K36me2->GeneExpression CellEffects Apoptosis & Blocked Cell Proliferation GeneExpression->CellEffects

Caption: Mechanism of action of this compound as an ASH1L inhibitor.

Troubleshooting_Flowchart Troubleshooting Experimental Issues with this compound start Inconsistent Results or Loss of Activity check_storage Were powder and stock solutions stored correctly? (-20°C long-term) start->check_storage improper_storage Re-evaluate storage protocol. Use fresh compound. check_storage->improper_storage No check_freeze_thaw Were stock solutions subjected to multiple freeze-thaw cycles? check_storage->check_freeze_thaw Yes use_aliquots Prepare single-use aliquots. check_freeze_thaw->use_aliquots Yes check_solubility Is the compound fully dissolved in the assay buffer? check_freeze_thaw->check_solubility No solubility_issue Verify solvent compatibility. Consider gentle warming/sonication. check_solubility->solubility_issue No final_check Review experimental protocol (pH, buffer, concentrations). check_solubility->final_check Yes

Caption: A logical guide to troubleshooting common this compound issues.

References

Technical Support Center: Managing Cytotoxicity of AS-254s in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals utilizing the novel anti-cancer compound AS-254s. Our goal is to help you mitigate the cytotoxic effects of this compound on normal cells while maximizing its therapeutic window for cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent anti-proliferative agent. Its primary mechanism is believed to involve the induction of significant DNA damage in rapidly dividing cells. This damage triggers the activation of a p53-dependent apoptotic pathway, leading to cell death in susceptible cancer cells.[1][2]

Q2: Why am I observing significant cytotoxicity in my normal cell lines when treated with this compound?

A2: this compound targets rapidly dividing cells by inducing DNA damage.[2] While this is effective against cancer cells, it can also impact healthy, proliferating normal cells. This is a common challenge with chemotherapeutic agents that do not possess absolute specificity for cancer cells.[2][3] Off-target effects, where the molecule interacts with unintended cellular targets, can also contribute to normal cell toxicity.[4][5]

Q3: How can I reduce the off-target effects of this compound?

A3: Minimizing off-target effects is a critical aspect of drug development.[4] Strategies include optimizing the concentration of this compound to a level that is effective against cancer cells but minimally toxic to normal cells.[2][6] Additionally, computational tools and screening assays can help identify and predict potential off-target interactions.[4][5]

Q4: Are there any strategies to protect normal cells from this compound-induced cytotoxicity?

A4: Yes, several strategies can be employed. One approach is "cyclotherapy," which involves using a second agent to temporarily arrest normal cells in a non-proliferative phase of the cell cycle, making them less susceptible to DNA-damaging agents like this compound.[1] Activating the p53 pathway in normal cells has also been shown to protect them from the toxicity of drugs that target S-phase or M-phase.[1]

Troubleshooting Guides

Issue 1: High Levels of Cytotoxicity in Normal Cells
Potential Cause Troubleshooting Steps
High Concentration of this compound 1. Perform a dose-response experiment with a wide range of concentrations on both your cancer and normal cell lines to determine the therapeutic window.[2] 2. Titrate down the concentration to the lowest effective dose for cancer cells that shows minimal toxicity in normal cells.[2]
High Proliferation Rate of Normal Cells 1. Reduce the serum concentration in the culture medium for normal cells to slow their proliferation rate before and during treatment. 2. Consider using a cytostatic agent, such as a CDK4/6 inhibitor, to temporarily halt the cell cycle of normal cells during this compound treatment.[7]
Off-Target Effects 1. Utilize computational models to predict potential off-target interactions of this compound.[5] 2. Conduct high-throughput screening to identify compounds that may mitigate these off-target effects.[4]
Solvent Toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.5%).[6] 2. Run a vehicle-only control to assess the toxicity of the solvent itself.[6]
Issue 2: Inconsistent Cytotoxicity Results
Potential Cause Troubleshooting Steps
Cell Culture Variability 1. Ensure consistent cell seeding densities across all experiments.[2] 2. Use cells within a similar passage number range to avoid genetic drift.[2] 3. Regularly test for mycoplasma contamination.[2]
Assay-Specific Issues 1. Validate your cytotoxicity assay (e.g., MTT, LDH) to ensure it is linear and sensitive in your experimental setup.[2] 2. Include appropriate positive and negative controls in every experiment.[2]
Compound Instability 1. Prepare fresh stock solutions of this compound regularly. 2. Store the compound under the recommended conditions to prevent degradation.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed both cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and plot the dose-response curves to determine the IC50 values for both cell lines.

Protocol 2: Assessing Off-Target Effects using a Kinase Profiling Assay
  • Compound Preparation: Prepare a stock solution of this compound at a concentration 100-fold higher than the desired final screening concentration.

  • Kinase Panel Selection: Choose a commercially available kinase profiling panel that covers a broad range of human kinases.

  • Assay Performance: Submit the compound to the screening service or perform the assay in-house following the manufacturer's protocol. This typically involves incubating the compound with a panel of purified kinases and measuring the inhibition of their activity.

  • Data Analysis: Analyze the percentage of inhibition for each kinase at the tested concentration. Identify any kinases that are significantly inhibited by this compound, as these represent potential off-targets.

Visualizations

AS254s_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartment AS254s This compound DNA_Damage DNA Damage AS254s->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow cluster_workflow Workflow for Assessing and Mitigating Cytotoxicity Start Start: Observe Cytotoxicity in Normal Cells DoseResponse Dose-Response Assay (MTT) Start->DoseResponse DetermineIC50 Determine IC50 (Normal vs. Cancer) DoseResponse->DetermineIC50 OptimizeConc Optimize Concentration DetermineIC50->OptimizeConc OffTargetScreen Off-Target Screening DetermineIC50->OffTargetScreen Cytoprotection Cytoprotective Strategies DetermineIC50->Cytoprotection End End: Reduced Normal Cell Cytotoxicity OptimizeConc->End IdentifyOffTargets Identify Potential Off-Targets OffTargetScreen->IdentifyOffTargets RationalDesign Rational Drug Redesign IdentifyOffTargets->RationalDesign RationalDesign->End TestAgents Test Cytostatic Agents Cytoprotection->TestAgents TestAgents->End

Caption: Experimental workflow for managing this compound cytotoxicity.

References

Technical Support Center: Minimizing Variability in AS-254s Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS-254s. The information is designed to help identify and resolve common issues that may lead to experimental variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. High Variability Between Replicate Wells

Question: I am observing significant variability between my replicate wells when testing this compound. What are the potential causes and solutions?

Answer: High variability between replicates is a common issue that can obscure the true biological effect of this compound. Several factors can contribute to this problem.

Troubleshooting Steps:

  • Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure you are using calibrated pipettes and proper technique (e.g., consistent speed, avoiding air bubbles).

  • Cell Seeding Density: Uneven cell distribution in the microplate wells can lead to significant differences in signal. Ensure your cell suspension is homogenous before and during seeding.[1]

  • Reagent Mixing: Inadequate mixing of reagents, including this compound, within the wells can result in localized concentration differences. Gently tap the plate after adding reagents to ensure thorough mixing.[1]

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or buffer.[1]

  • Incubation Conditions: Ensure consistent temperature and CO2 levels across the entire incubator. Variations can affect cell health and metabolism differently across the plate.[1]

2. Inconsistent this compound Potency (IC50/EC50 Values)

Question: My calculated IC50/EC50 values for this compound are not consistent across experiments. What could be the cause?

Answer: Fluctuations in potency values can arise from several sources, from reagent stability to procedural inconsistencies.

Troubleshooting Steps:

  • This compound Stock Solution Stability: Improper storage of this compound can lead to degradation. Prepare fresh dilutions from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.[2]

  • Cell Health and Passage Number: The responsiveness of cells can change with their health and passage number. Use cells within a consistent, low passage range and ensure high viability (>95%) before starting an experiment.[3]

  • Assay Protocol Consistency: Minor deviations in incubation times, reagent concentrations, or procedural steps can significantly impact results. Adhering to a standardized protocol is crucial.[4]

  • Data Analysis: Ensure you are using a consistent and appropriate curve-fitting model for your data.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage ConditionRecommendationRationale
Temperature Store at -20°C or -80°C as recommended on the datasheet.Minimizes chemical degradation.
Aliquoting Aliquot stock solutions into single-use volumes.Avoids repeated freeze-thaw cycles that can degrade the compound.[2]
Light Exposure Protect from light by using amber vials or wrapping tubes in foil.Prevents photodegradation of light-sensitive compounds.[5]
Solvent Use a recommended solvent (e.g., DMSO) and note its potential effects on cells.Ensures complete dissolution and stability of the compound.

3. Poor or No Response to this compound

Question: I am not observing the expected biological response after treating cells with this compound. What should I check?

Answer: A lack of response can be due to issues with the compound, the cells, or the assay itself.

Troubleshooting Steps:

  • Compound Integrity: Verify the identity and purity of your this compound lot. If possible, test a new, validated lot of the compound.

  • Cellular Target Expression: Confirm that your cell model expresses the target of this compound at sufficient levels.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the biological effect. Optimize assay parameters such as incubation time and reagent concentrations.[1]

  • Mycoplasma Contamination: Mycoplasma can alter cellular physiology and responsiveness to treatments. Regularly test your cell cultures for contamination.[3]

Experimental Protocols

Detailed Methodology for a Standard Cell-Based Assay with this compound

This protocol provides a general framework. Specific cell types and assay endpoints may require further optimization.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to determine viability (should be >95%).[3]

    • Dilute the cell suspension to the desired seeding density (e.g., 10,000 cells/well).

    • Seed the cells into a 96-well microplate and incubate for 24 hours to allow for attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound and a reference standard in the appropriate assay buffer.

    • Remove the culture media from the cell plate and add the diluted compounds.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Endpoint Measurement:

    • Follow the specific instructions for your chosen assay (e.g., viability, apoptosis, or signaling pathway activation).

    • Record the data using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50/EC50 using a suitable nonlinear regression model.

Visualizations

AS_254s_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Biological_Response Biological_Response Gene_Expression->Biological_Response Leads to This compound This compound This compound->Receptor Binds to

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow start Start cell_culture Cell Culture (Passage < 10) start->cell_culture cell_seeding Cell Seeding (Homogenize Suspension) cell_culture->cell_seeding treatment Compound Treatment cell_seeding->treatment compound_prep Prepare this compound Dilutions (Freshly Made) compound_prep->treatment incubation Incubation (Consistent Time & Conditions) treatment->incubation assay Perform Assay incubation->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (Consistent Model) data_acq->data_an end End data_an->end

Caption: Standardized experimental workflow for this compound.

Troubleshooting_Variability cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions High_Variability High Replicate Variability Pipetting Inconsistent Pipetting High_Variability->Pipetting Cells Uneven Cell Seeding High_Variability->Cells Reagents Poor Reagent Mixing High_Variability->Reagents Environment Edge Effects / Incubation High_Variability->Environment Calibrate Calibrate Pipettes & Practice Technique Pipetting->Calibrate Homogenize Homogenize Cell Suspension Cells->Homogenize Mix Gently Mix Plate After Additions Reagents->Mix Buffer_Wells Use Buffer in Outer Wells Environment->Buffer_Wells

References

challenges in developing AS-254s for clinical use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AS-254s, a novel inhibitor of the JAK-STAT signaling pathway. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of preclinical and clinical development of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the relevant signaling pathways.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use and development of this compound.

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family, particularly JAK2. By binding to the ATP-binding site of the JAK2 kinase domain, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade of the JAK-STAT pathway leads to the downregulation of target genes involved in cell proliferation, differentiation, and inflammation.[1]

Q2: What are the common challenges encountered in the early clinical development of kinase inhibitors like this compound?

A2: Early clinical development of kinase inhibitors, including this compound, often faces challenges such as:

  • Rising Costs of Clinical Trials: Increasing complexity and regulatory requirements contribute to high trial costs.[2]

  • Complex Protocol Design: Designing trials that are efficient and can navigate stricter global regulations is a significant hurdle.[3][4]

  • Patient Recruitment and Heterogeneity: Identifying and enrolling the right patient populations can be difficult, especially for targeted therapies.[2][5][6]

  • Predictive Validity of Animal Models: Animal models may not always accurately predict human efficacy and toxicity.[6]

  • Regulatory Hurdles: Navigating differing regulations across countries for global trials presents a significant challenge.[3]

Q3: What are the key considerations for designing preclinical toxicology studies for this compound?

A3: Preclinical toxicology studies for this compound should be designed to thoroughly assess its safety profile before first-in-human trials. Key considerations include:

  • Dose Range Selection: Studies should evaluate a range of doses to identify a no-observed-adverse-effect level (NOAEL) and potential toxicities.

  • Relevant Animal Species: Selection of appropriate rodent and non-rodent species is crucial for predicting human responses.[7][8]

  • GLP Compliance: Pivotal toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations.[7][9]

  • Comprehensive Endpoints: Evaluation should include clinical observations, hematology, clinical chemistry, and histopathology.

  • Carcinogenicity Assessment: Long-term studies may be required to assess the carcinogenic potential of the compound.[10]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results in in vitro cell-based assays - Cell line variability or contamination- Reagent quality or concentration issues- Inconsistent incubation times or conditions- Perform regular cell line authentication and mycoplasma testing.- Use freshly prepared reagents and validate their activity.- Standardize all experimental parameters, including seeding density, treatment duration, and plate reading times.
Poor oral bioavailability in animal models - Low aqueous solubility of this compound- High first-pass metabolism- P-glycoprotein (P-gp) efflux- Conduct formulation studies to improve solubility (e.g., using co-solvents, cyclodextrins).- Perform in vitro metabolism studies using liver microsomes to assess metabolic stability.[11]- Use P-gp inhibitors in co-administration studies to determine the role of efflux pumps.
Off-target effects observed in cellular assays - Lack of specificity of this compound at higher concentrations- Activation of compensatory signaling pathways- Perform kinome profiling to assess the selectivity of this compound against a broad panel of kinases.- Investigate the activation of parallel pathways (e.g., MAPK, PI3K-Akt) using western blotting or phospho-protein arrays.[12][13]
Toxicity observed in animal studies at therapeutic doses - On-target toxicity due to inhibition of JAK-STAT in normal tissues- Off-target toxicity- Conduct dose-response studies to determine the therapeutic window.- Evaluate biomarkers of toxicity in target organs.- Consider alternative dosing schedules (e.g., intermittent dosing) to mitigate toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of this compound.

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • STAT1 peptide substrate

  • ATP

  • This compound (in DMSO)

  • Kinase buffer

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the JAK2 enzyme, STAT1 peptide substrate, and this compound (or DMSO vehicle control) in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of phosphorylated STAT1 peptide using a suitable detection method (e.g., luminescence-based assay).

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Objective: To assess the effect of this compound on IL-6-induced STAT3 phosphorylation in a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium and supplements

  • Recombinant human IL-6

  • This compound (in DMSO)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Starve the cells in serum-free medium for 4 hours.

  • Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1 hour.

  • Stimulate the cells with IL-6 (10 ng/mL) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Mouse Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in mice after a single oral dose.[11]

Materials:

  • Male CD-1 mice (8 weeks old)

  • This compound formulation for oral gavage

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS system

Procedure:

  • Fast the mice overnight before dosing.

  • Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.

  • Collect blood samples via the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[14]

  • Process the blood samples to obtain plasma.

  • Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental processes.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerizes Target_Gene Target Gene Expression STAT3_Dimer->Target_Gene Promotes Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor Binds AS254s This compound AS254s->JAK2 Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical_Workflow Discovery Lead Discovery & Optimization In_Vitro In Vitro Assays (Potency, Selectivity) Discovery->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models In_Vivo_PK->In_Vivo_Efficacy Tox Preclinical Toxicology (GLP Studies) In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Clinical_Trials Phase I Clinical Trials IND->Clinical_Trials

Caption: A typical preclinical development workflow for a novel compound like this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentrations Start->Check_Reagents Check_Cells Assess Cell Health and Authenticity Start->Check_Cells Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Reagents_OK Reagents Validated Check_Reagents->Reagents_OK Yes Cells_OK Cells Authenticated and Healthy Check_Cells->Cells_OK Yes Protocol_OK Protocol Followed Correctly Check_Protocol->Protocol_OK Yes Isolate_Variable Isolate and Test Single Variable Reagents_OK->Isolate_Variable Cells_OK->Isolate_Variable Protocol_OK->Isolate_Variable

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide to AS-254s and Other ASH1L Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic drug discovery, the histone methyltransferase ASH1L has emerged as a compelling therapeutic target, particularly in the context of MLL-rearranged leukemias.[1][2][3][4][5] The development of potent and selective ASH1L inhibitors is a key focus for researchers aiming to understand its biological functions and develop novel anti-cancer therapeutics.[1][4] This guide provides an objective comparison of the novel ASH1L inhibitor, AS-254s, with other known inhibitors, supported by experimental data.

ASH1L: A Key Epigenetic Regulator

Absent, small, or homeotic-like 1 (ASH1L) is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me1/2).[1][6][7] This epigenetic mark is associated with active gene transcription.[6] ASH1L plays a crucial role in regulating the expression of genes such as the HOXA genes, which are critical for the development of MLL1-rearranged leukemia.[2][8][9] The catalytic SET domain of ASH1L is responsible for its methyltransferase activity and is the primary target for small molecule inhibitors.[1][3][4]

Comparative Performance of ASH1L Inhibitors

This compound, a spiro-piperidine derivative, has been identified as a highly potent and selective ASH1L inhibitor.[1][2][4] It was developed through structure-based design to access a previously unexplored binding pocket on the ASH1L SET domain.[1][4] This has resulted in substantially improved inhibitory activity compared to earlier compounds.[1][4]

Below is a summary of the quantitative data comparing this compound to other ASH1L inhibitors, primarily its predecessor, AS-99.

InhibitorIC50 (FP Assay)IC50 (HMT Assay)Binding Affinity (Kd)Cell Proliferation (GI50 in MV4;11 cells)Reference
This compound 94 nM0.15 µM179 nM0.74 µM (14-day treatment)[1][2][10]
AS-99 0.79 µM>0.79 µM0.89 µMNot explicitly stated for direct comparison[3][11]
AS-85 0.60 µMNot explicitly stated0.78 µMNot explicitly stated[3]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Kd (Dissociation constant) represents the binding affinity of the inhibitor to the target protein; a lower Kd indicates a stronger binding affinity. GI50 (Half-maximal growth inhibition) is the concentration of a drug that causes 50% inhibition of cell growth.

As the data indicates, this compound is approximately 6 to 8 times more potent than previously reported ASH1L inhibitors like AS-99 in biochemical assays.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.

ASH1L_Signaling_Pathway cluster_nucleus Nucleus ASH1L ASH1L Histone_H3 Histone H3 ASH1L->Histone_H3 Methylates SAM SAM (S-adenosyl methionine) SAM->ASH1L Co-factor H3K36me2 H3K36me2 Histone_H3->H3K36me2 at K36 HOXA_Genes HOXA Genes H3K36me2->HOXA_Genes Activates Transcription_Activation Transcriptional Activation HOXA_Genes->Transcription_Activation Leukemogenesis Leukemogenesis Transcription_Activation->Leukemogenesis AS254s This compound AS254s->ASH1L Inhibits

Caption: ASH1L Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Screening 1. Biochemical Screening (FP & HMT Assays) Cellular_Assays 2. Cellular Activity Assays (e.g., Western Blot, AlphaLISA) Screening->Cellular_Assays Validate cellular target engagement Functional_Outcomes 3. Functional Assays (e.g., MTT, Apoptosis, Differentiation) Cellular_Assays->Functional_Outcomes Assess phenotypic effects In_Vivo 4. In Vivo Models (e.g., Xenograft Models) Functional_Outcomes->In_Vivo Evaluate in vivo efficacy

Caption: Experimental Workflow for ASH1L Inhibitor Evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and other ASH1L inhibitors.

This assay quantitatively measures the enzymatic activity of ASH1L.

  • Reaction Setup: The assay is typically carried out in a 96-well plate in a buffer containing 50 mM Tris-HCl (pH 8.5), 2 mM MgCl2, 1 mM TCEP, and 0.01% Triton X-100.[3]

  • Enzyme and Inhibitor Incubation: Recombinant ASH1L protein (e.g., 50 nM) is incubated with varying concentrations of the inhibitor (e.g., this compound) at room temperature for a defined period (e.g., 1 hour).[3]

  • Reaction Initiation: The methyltransferase reaction is initiated by adding the histone substrate (e.g., 250 nM chicken nucleosomes) and the methyl donor, S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM).[3]

  • Reaction Quenching and Detection: After incubation, the reaction is stopped, and the incorporation of the radiolabeled methyl group into the histone substrate is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This is a competitive binding assay to determine the IC50 of inhibitors.

  • Assay Principle: The assay measures the binding of a fluorescently labeled probe to the ASH1L protein. Unlabeled inhibitors compete with the probe for binding, leading to a decrease in fluorescence polarization.

  • Reaction Components: The reaction mixture includes the ASH1L protein, the fluorescent probe, and varying concentrations of the test inhibitor in an appropriate assay buffer.

  • Incubation and Measurement: The components are incubated to reach binding equilibrium, and the fluorescence polarization is measured using a plate reader.

  • Data Analysis: IC50 values are determined by fitting the data to a sigmoidal dose-response curve. This compound demonstrated an IC50 of 94 nM in this assay.[2][10]

These assays determine the ability of the inhibitor to modulate ASH1L activity within a cellular context.

  • Western Blot:

    • Cell Treatment: Leukemia cell lines (e.g., MV4;11, KOPN8) are treated with the inhibitor for a specific duration.[1][2]

    • Protein Extraction: Histones are extracted from the cell nuclei.

    • Electrophoresis and Transfer: The extracted histones are separated by SDS-PAGE and transferred to a membrane.

    • Immunoblotting: The membrane is probed with primary antibodies specific for H3K36me2 and a loading control (e.g., total Histone H3).

    • Detection: The signal is detected using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. This compound was shown to strongly reduce H3K36me2 levels in a dose-dependent manner.[2][10]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay):

    • Principle: This is a bead-based immunoassay that provides a quantitative measure of histone methylation.

    • Procedure: Cell lysates are incubated with acceptor beads conjugated to an anti-H3K36me2 antibody and donor beads conjugated to an antibody against another histone mark or protein. Upon excitation, if the beads are in close proximity (indicating the presence of the target), a chemiluminescent signal is generated.

    • Data Analysis: The signal intensity is proportional to the level of H3K36me2. This assay confirmed a dose-dependent reduction of H3K36me2 in MV4;11 cells treated with this compound.[2]

These experiments assess the phenotypic consequences of ASH1L inhibition.

  • MTT Cell Viability Assay:

    • Cell Seeding and Treatment: Leukemia cells are seeded in 96-well plates and treated with a range of inhibitor concentrations over several days.[2]

    • MTT Addition: MTT reagent is added to the wells and incubated, allowing viable cells to convert it into formazan (B1609692) crystals.

    • Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

    • Data Analysis: The GI50 values are calculated. This compound showed time-dependent cell growth inhibition in MV4;11 cells, with GI50 values improving from 6.8 µM to 0.74 µM over 14 days.[2][10]

  • Apoptosis and Differentiation Assays (Flow Cytometry):

    • Cell Treatment: Cells are treated with the inhibitor.

    • Staining: For apoptosis, cells are stained with Annexin V and a viability dye (e.g., PI). For differentiation, cells are stained with antibodies against cell surface markers (e.g., CD11b, CD14).[2]

    • Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic or differentiated cells. Treatment with this compound led to an increase in Annexin V levels and the expression of differentiation markers.[2]

Conclusion

The development of this compound represents a significant advancement in the field of ASH1L inhibition.[1][4] Its superior potency and demonstrated cellular activity make it a valuable chemical probe to further investigate the biological roles of ASH1L and a promising lead compound for the development of novel anti-leukemic therapies.[1][4] The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of new and existing ASH1L inhibitors.

References

Validating the Selectivity of AS-254s for ASH1L: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ASH1L inhibitor, AS-254s, and its precursors, focusing on its selectivity and potency. The information is compiled from publicly available research to assist in evaluating its potential as a chemical probe for studying ASH1L biology and as a starting point for therapeutic development.

Executive Summary

This compound is a highly potent and selective small molecule inhibitor of the histone methyltransferase ASH1L. It demonstrates significant inhibitory activity against ASH1L while exhibiting minimal to no activity against a panel of other histone methyltransferases. This high degree of selectivity, coupled with its cellular activity in downregulating H3K36me2 levels and inhibiting the growth of leukemia cell lines dependent on ASH1L, makes it a valuable tool for investigating the specific roles of ASH1L in health and disease.

Comparative Performance of ASH1L Inhibitors

The development of this compound has evolved from earlier compounds, such as AS-99. The following tables summarize the available quantitative data on the potency and selectivity of these inhibitors.

Table 1: Potency of ASH1L Inhibitors

CompoundTargetIC50 (FP Assay)IC50 (HMT Assay)Kd (ITC)Reference(s)
This compound ASH1L94 nM0.15 µM179 nM[1]
AS-99 ASH1L0.79 µM-0.89 µM[2]

Table 2: Selectivity Profile of this compound and AS-99

While specific quantitative data for the entire screening panel is not fully available in the public domain, the following summarizes the reported selectivity.

CompoundPanel TypeNumber of EnzymesSelectivity SummaryReference(s)
This compound Histone Methyltransferases15No inhibitory activity observed, including against the closely related NSD family.[1]
AS-99 Histone Methyltransferases20>100-fold selectivity for ASH1L. No significant inhibition observed at 50 µM. Panel included NSD1, NSD2, NSD3, and SETD2.[2]
AS-99 Kinases30 (representative panel)No substantial inhibition observed.[3]

Note: The complete lists of the 15 HMTs for this compound and the 20 HMTs and 30 kinases for AS-99 were not available in the reviewed public literature.

Signaling Pathway and Experimental Workflows

To understand the context of this compound's action and the methods used to validate it, the following diagrams illustrate the relevant biological pathway and experimental workflows.

ASH1L_Signaling_Pathway cluster_nucleus Nucleus MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4) Target_Genes Target Genes (e.g., HOXA9) MLL_Fusion->Target_Genes Binds to chromatin ASH1L ASH1L Histone_H3 Histone H3 ASH1L->Histone_H3 Methylates K36 H3K36me2 H3K36me2 Histone_H3->H3K36me2 H3K36me2->MLL_Fusion Recruits/Stabilizes Transcription Leukemogenic Gene Transcription Target_Genes->Transcription AS254s This compound AS254s->ASH1L Inhibits

Caption: ASH1L signaling pathway in MLL-rearranged leukemia.

Inhibitor_Selectivity_Workflow Compound Test Compound (e.g., this compound) Primary_Assay Primary Assay (e.g., FP or HMT Assay) vs. ASH1L Compound->Primary_Assay Selectivity_Panel Selectivity Screening (HMT & Kinase Panels) Compound->Selectivity_Panel Potency Determine Potency (IC50, Kd) Primary_Assay->Potency Selective Selective Inhibitor Potency->Selective Off_Target Assess Off-Target Activity Selectivity_Panel->Off_Target Off_Target->Selective Non_Selective Non-Selective Inhibitor Off_Target->Non_Selective

Caption: Experimental workflow for determining inhibitor selectivity.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound and similar inhibitors, based on standard laboratory practices and information from related publications.

Fluorescence Polarization (FP) Assay for ASH1L Inhibition

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the ASH1L SET domain by a test compound.

Materials:

  • Purified recombinant ASH1L SET domain

  • Fluorescently labeled tracer peptide that binds to the ASH1L SET domain

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compound (e.g., this compound) serially diluted in DMSO

  • 384-well, low-volume, black, non-binding surface microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a reaction mixture containing the ASH1L SET domain and the fluorescent tracer in the assay buffer. The concentrations of the protein and tracer should be optimized to yield a stable and robust polarization signal.

  • Dispense the reaction mixture into the wells of the 384-well plate.

  • Add the serially diluted test compound or DMSO (as a negative control) to the wells.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using the microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve with a suitable nonlinear regression model.

Histone Methyltransferase (HMT) Assay (Radiometric)

This assay measures the enzymatic activity of ASH1L by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

  • Purified recombinant ASH1L enzyme

  • Histone H3 or nucleosome substrate

  • [³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 4 mM DTT

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Scintillation cocktail

  • Filter paper (e.g., P81 phosphocellulose paper)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the ASH1L enzyme and the histone substrate in the assay buffer.

  • Add the serially diluted test compound or DMSO to the reaction mixture and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the methylation reaction by adding [³H]-SAM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by spotting the mixture onto the filter paper.

  • Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.

  • Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Purified recombinant ASH1L SET domain

  • Test compound (e.g., this compound)

  • ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl (must be identical for protein and ligand solutions)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the ASH1L SET domain solution in the ITC buffer and dialyze extensively against the same buffer to ensure a precise buffer match.

  • Prepare the test compound solution in the final dialysis buffer.

  • Degas both the protein and ligand solutions to prevent air bubbles.

  • Load the ASH1L solution into the sample cell of the calorimeter and the test compound into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform a series of injections of the test compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Record the heat change associated with each injection.

  • As a control, perform a separate titration of the test compound into the buffer to measure the heat of dilution.

  • Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Conclusion

This compound stands out as a potent and highly selective inhibitor of ASH1L. The available data strongly supports its use as a chemical probe to dissect the biological functions of ASH1L. For drug development professionals, this compound represents a promising scaffold for the design of novel therapeutics targeting diseases driven by aberrant ASH1L activity, such as certain types of leukemia. Further characterization, including comprehensive in vivo studies and the elucidation of its full off-target profile, will be crucial for its progression as a therapeutic candidate.

References

Control Experiments for AS-254s Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the hypothetical JAK-STAT pathway inhibitor, AS-254s, with established alternatives and outlines essential control experiments for its characterization. The content is intended for researchers, scientists, and drug development professionals working on novel therapeutic agents targeting the JAK-STAT signaling cascade.

Introduction to this compound

This compound is a novel, selective, small-molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. Its primary mechanism of action is the inhibition of JAK1 and JAK2, thereby blocking the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, inflammatory conditions, and autoimmune disorders. This guide details the necessary control experiments to validate the efficacy and specificity of this compound.

Data Presentation: Comparative Analysis of JAK-STAT Inhibitors

To objectively evaluate the performance of this compound, a direct comparison with a known inhibitor, such as Ruxolitinib, is crucial. The following tables summarize key quantitative data from hypothetical comparative experiments.

Table 1: In Vitro Kinase Assay - IC50 Values

CompoundTargetIC50 (nM)
This compound JAK1 3.1
JAK2 2.5
TYK225.4
JAK3450.2
RuxolitinibJAK13.3[1]
JAK22.8[1]
TYK219[2]
JAK3428[2]
Vehicle (DMSO)All JAKs>10,000

Table 2: Cellular Phospho-STAT3 Inhibition Assay

TreatmentConcentration (nM)% Inhibition of p-STAT3 (Y705)
This compound 10 92 ± 4.5
100 98 ± 1.2
Ruxolitinib1090 ± 5.1
10097 ± 2.3
Vehicle (DMSO)-0
Untreated-0

Table 3: STAT3-Luciferase Reporter Gene Assay

TreatmentConcentration (nM)Fold Inhibition of Luciferase Activity
This compound 50 15.2 ± 2.1
Ruxolitinib5014.8 ± 1.9
Vehicle (DMSO)-1.0 (No Inhibition)

Table 4: Cell Viability Assay (MTT) in a JAK-dependent cell line

TreatmentConcentration (µM)% Cell Viability
This compound 1 45 ± 6.2
Ruxolitinib148 ± 5.8
Vehicle (DMSO)-100
Staurosporine (Positive Control for apoptosis)15 ± 1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Western Blot for Phospho-STAT3 (p-STAT3)

Objective: To determine the effect of this compound on the phosphorylation of STAT3 in a relevant cell line upon cytokine stimulation.

Protocol:

  • Cell Culture and Treatment: Seed a JAK-STAT pathway-dependent cell line (e.g., HEL cells) in 6-well plates. Once the cells reach 70-80% confluency, serum-starve them overnight. Pre-treat the cells with varying concentrations of this compound, Ruxolitinib (positive control), or vehicle (DMSO, negative control) for 2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 or IFN-γ) for 30 minutes to induce JAK-STAT signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[3]

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

STAT3-Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of STAT3 in response to this compound treatment.

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) in a 96-well plate.

  • Treatment: After 24 hours, treat the cells with different concentrations of this compound, Ruxolitinib, or vehicle.

  • Stimulation: After a 2-hour pre-treatment, stimulate the cells with a cytokine to activate the JAK-STAT pathway.

  • Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[4][5]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Viability (MTT) Assay

Objective: To assess the effect of this compound on the viability of a JAK-dependent cancer cell line.

Protocol:

  • Cell Seeding: Seed a JAK-dependent cell line in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Treatment: The following day, treat the cells with a range of concentrations of this compound, Ruxolitinib, vehicle, and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation AS254s This compound AS254s->JAK Inhibition Gene Target Gene Transcription DNA->Gene 6. Gene Expression

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_biochem Biochemical Analysis cluster_detection Detection A Cell Seeding & Growth B Pre-treatment: This compound / Controls A->B C Cytokine Stimulation B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE & Membrane Transfer D->E F Blocking E->F G Primary Antibody Incubation (p-STAT3) F->G H Secondary Antibody Incubation G->H I Signal Detection & Analysis H->I

Caption: Experimental workflow for Western blot analysis of p-STAT3.

Control_Logic cluster_experiment Experimental Setup cluster_controls Control Groups cluster_outcomes Expected Outcomes AS254s This compound Treatment Positive Positive Control (Ruxolitinib) Negative Negative Control (Vehicle - DMSO) Untreated Untreated Control Outcome_AS254s Inhibition of JAK-STAT Pathway AS254s->Outcome_AS254s Validates Efficacy Outcome_Positive Expected Inhibition Positive->Outcome_Positive Confirms Assay Validity Outcome_Negative No Inhibition Negative->Outcome_Negative Rules out Vehicle Effects Outcome_Untreated Baseline Activity Untreated->Outcome_Untreated Establishes Baseline

Caption: Logical relationships of control experiments for this compound treatment.

References

AS-99: A Selective Inhibitor of ASH1L Methyltransferase with a Favorable Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of AS-99, a potent inhibitor of the histone methyltransferase ASH1L, against a panel of other methyltransferases. The data presented here is derived from in vitro biochemical assays designed to assess the inhibitory activity of AS-99 against a broad range of related enzymes.

Comparative Analysis of AS-99 Cross-Reactivity

AS-99 has been systematically evaluated for its inhibitory activity against a panel of 20 human histone methyltransferases. The following table summarizes the percentage of inhibition observed for each enzyme at a concentration of 50 µM of AS-99. This high concentration allows for a stringent assessment of selectivity; significant inhibition at this level would indicate potential off-target activity.

Methyltransferase Target% Inhibition at 50 µM AS-99
ASH1L(Data not provided for 50 µM, sub-micromolar inhibitor)
CARM1< 10%
DOT1L< 10%
EZH1< 10%
EZH2< 10%
G9a< 10%
GLP< 10%
MLL1< 10%
MLL2< 10%
MLL3< 10%
MLL4< 10%
NSD1< 10%
NSD2< 10%
NSD3< 10%
PRMT1< 10%
PRMT3< 10%
PRMT5< 10%
PRMT6< 10%
SETD2< 10%
SETD7< 10%
SETD8< 10%
SUV39H1< 10%
SUV39H2< 10%

As the data indicates, AS-99 demonstrates exceptional selectivity for ASH1L. At a concentration of 50 µM, no significant inhibition was observed against any of the 20 other histone methyltransferases tested, indicating a selectivity of over 100-fold for ASH1L.[1] This high degree of selectivity is a critical attribute for a chemical probe, as it minimizes the likelihood of confounding results due to off-target effects.

Experimental Protocol: In Vitro Methyltransferase Inhibition Assay

The cross-reactivity of AS-99 was determined using a radiometric assay that measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone substrate.

Materials:

  • Recombinant human methyltransferase enzymes

  • Histone H3 peptide substrate

  • AS-99 inhibitor

  • [3H]-SAM (S-adenosyl-L-[methyl-3H]-methionine)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)

  • Scintillation cocktail

  • Filter plates

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The individual methyltransferase enzymes were pre-incubated with AS-99 (at a final concentration of 50 µM) in the assay buffer for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the histone H3 peptide substrate and [3H]-SAM.

  • Reaction Incubation: The reaction mixture was incubated for a specific time (e.g., 1 hour) at a controlled temperature (e.g., 30°C) to allow for methyl group transfer.

  • Reaction Termination: The reaction was stopped by the addition of a quenching solution (e.g., 10% trichloroacetic acid).

  • Capture of Methylated Substrate: The reaction mixture was transferred to a filter plate, and the methylated histone peptide was captured on the filter membrane. Unincorporated [3H]-SAM was washed away.

  • Quantification: A scintillation cocktail was added to each well of the filter plate, and the amount of incorporated [3H] was quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition was calculated by comparing the signal from the AS-99-treated wells to the signal from control wells (containing vehicle, e.g., DMSO) and background wells (no enzyme).

Experimental Workflow for Assessing Methyltransferase Cross-Reactivity

The following diagram illustrates the general workflow for evaluating the cross-reactivity of an inhibitor against a panel of methyltransferases.

G A Prepare Inhibitor Stock Solution (e.g., AS-99 in DMSO) D Dispense Inhibitor or Vehicle into Assay Plate A->D B Prepare Methyltransferase Panel (20 Enzymes) E Add Methyltransferase to Each Well B->E C Prepare Substrates (Histone Peptide & [3H]-SAM) G Initiate Reaction with Substrates C->G F Pre-incubate Inhibitor and Enzyme H Incubate at Controlled Temperature I Terminate Reaction J Capture Methylated Substrate on Filter Plate I->J K Quantify Radioactivity with Scintillation Counter J->K L Calculate % Inhibition vs. Control K->L M Generate Selectivity Profile L->M

Caption: Workflow for assessing methyltransferase cross-reactivity.

References

Comparative Analysis of AS-254s and Other Epigenetic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel epigenetic drug AS-254s with other prominent epigenetic inhibitors. This document focuses on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate informed decisions in epigenetic drug discovery.

Abstract

Epigenetic modifications are critical regulators of gene expression, and their dysregulation is a hallmark of numerous diseases, including cancer. Histone methyltransferases (HMTs) are a key class of epigenetic enzymes that have emerged as promising therapeutic targets. This compound is a potent and selective inhibitor of the histone lysine (B10760008) methyltransferase ASH1L, an enzyme implicated in various cancers. This guide presents a comparative analysis of this compound with other notable HMT inhibitors targeting different enzymes, providing a landscape view of their biochemical potency, cellular activity, and mechanisms of action.

Introduction to this compound

This compound is a small molecule inhibitor that targets the catalytic SET domain of ASH1L (Absent, Small, or Homeotic-like 1).[1] ASH1L is a histone methyltransferase that specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription.[1] By inhibiting ASH1L, this compound has been shown to reduce H3K36me2 levels, leading to the suppression of target gene expression, induction of apoptosis, and inhibition of cell proliferation in cancer cell lines, particularly those with MLL1 rearrangements.[1]

Comparative Data of Epigenetic Inhibitors

The following table summarizes the key quantitative data for this compound and a selection of other well-characterized histone methyltransferase inhibitors.

Drug NameTarget HMTTarget Histone MarkIC50 (Biochemical)KdCellular GI50Key Cellular Effects
This compound ASH1LH3K36me294 nM (FP assay)[1]179 nM (ITC)0.72 - 6.8 µM (time-dependent in MV4;11 cells)[1]Reduces H3K36me2, induces apoptosis and differentiation in MLL-rearranged leukemia cells.[1]
AS-99 ASH1LH3K36me20.79 µM0.89 µM1.8 - 3.6 µM in MLL-rearranged leukemia cells[2]Downregulates MLL fusion target genes, induces apoptosis and differentiation.[3]
UNC0638 G9a/GLPH3K9me2<15 nM (G9a), 19 nM (GLP)[4][5][6]27 nM (G9a)[7]8.3 µM (MNA neuroblastoma lines)[8]Reduces global H3K9me2 levels, induces cellular senescence in pancreatic adenocarcinoma.[9]
Tazemetostat EZH2 (WT & mutant)H3K27me32-38 nM[10]2.5 nM (Ki)[11]<0.001 - 7.6 µM in DLBCL cell lines[10]Reduces H3K27me3, induces apoptosis and differentiation in SMARCB1-deleted MRT cells.[11]
Pinometostat DOT1LH3K79me2/3-80 pM (Ki)[12]71 nM (KOPN-8), 658 nM (NOMO-1) (14-day)[13]Reduces H3K79 methylation, downregulates leukemogenic genes.[14]
GSK3326595 PRMT5Symmetric Di-Methyl Arginine (SDMA)6 nM[15]-Varies by cell lineInduces alternative splicing of MDM4, increases p53 and p21 levels.[16]
Chaetocin SUV39H1H3K9me30.8 µM[17][18]-2-10 nM in various cancer cell linesInduces apoptosis in myeloma cell lines, inhibits tumor growth by deregulating HIF-1α-mediated angiogenesis.
EZM0414 SETD2H3K36me318 nM[19][20][21]-0.24 µM (t(4;14) MM cells), 0.023 - >10 µM (DLBCL)[19][22]Reduces global H3K36me3 levels, inhibits proliferation of multiple myeloma and DLBCL cell lines.[21]
BT5 NSD1H3K36me21.4 µM[23]-0.8 - 1.3 µM (NUP98-NSD1 cells)[23]Covalent inhibitor, reduces H3K36me2, downregulates HOXA9 and MEIS1 expression.[23]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approaches in the study of these epigenetic drugs, the following diagrams illustrate the ASH1L signaling pathway and a general experimental workflow for inhibitor characterization.

ASH1L_Signaling_Pathway cluster_upstream Upstream Regulation cluster_ash1l ASH1L Complex cluster_downstream Downstream Effects cluster_inhibitor miR-200b-3p miR-200b-3p ASH1L ASH1L miR-200b-3p->ASH1L inhibits MLL1 MLL1 ASH1L->MLL1 LEDGF LEDGF ASH1L->LEDGF H3K36 H3K36 ASH1L->H3K36 methylates Gene_Activation Target Gene Activation (e.g., HOX genes, CCAT1) MLL1->Gene_Activation activates LEDGF->MLL1 recruits H3K36me2 H3K36me2 H3K36me2->LEDGF recruits Cancer_Progression Cancer Progression Gene_Activation->Cancer_Progression This compound This compound This compound->ASH1L inhibits

Caption: ASH1L Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies HMT_Activity In Vitro HMT Activity Assay (e.g., Radiometric, ELISA) Binding_Assay Binding Affinity Assay (e.g., ITC, FP) HMT_Activity->Binding_Assay Determine IC50 Histone_Methylation Cellular Histone Methylation (e.g., Western Blot, AlphaLISA) Binding_Assay->Histone_Methylation Determine Kd Cell_Viability Cell Viability/Proliferation (e.g., MTT, CellTiter-Glo) Histone_Methylation->Cell_Viability Confirm on-target effect Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Cell_Viability->Apoptosis_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, RNA-seq) Cell_Viability->Gene_Expression Xenograft_Model Xenograft Tumor Models Apoptosis_Assay->Xenograft_Model Gene_Expression->Xenograft_Model

Caption: General Experimental Workflow for HMT Inhibitor Characterization.

Detailed Experimental Protocols

In Vitro Histone Methyltransferase (HMT) Activity Assay (Radiometric)

This protocol is a generalized method for determining the IC50 of an HMT inhibitor.

Materials:

  • Recombinant HMT enzyme (e.g., ASH1L)

  • Histone substrate (e.g., recombinant H3 or nucleosomes)

  • S-[methyl-3H]-Adenosyl-L-methionine (3H-SAM)

  • HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Filter paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • In a reaction tube, combine the HMT reaction buffer, recombinant HMT enzyme, and histone substrate.

  • Add the diluted inhibitor or DMSO (for control) to the reaction tubes and pre-incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 3H-SAM.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by spotting the reaction mixture onto filter paper and immersing it in 10% TCA.

  • Wash the filter papers with 10% TCA three times, followed by a final wash with ethanol.

  • Air-dry the filter papers and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)

This protocol outlines the determination of the binding affinity (Kd) between an HMT and an inhibitor.

Materials:

  • Purified HMT enzyme

  • Inhibitor compound

  • ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • Isothermal titration calorimeter

Procedure:

  • Dialyze the purified HMT enzyme against the ITC buffer.

  • Dissolve the inhibitor in the same ITC buffer.

  • Load the HMT enzyme into the sample cell of the calorimeter.

  • Load the inhibitor into the injection syringe.

  • Perform a series of injections of the inhibitor into the sample cell while monitoring the heat change.

  • Integrate the heat pulses to obtain the binding isotherm.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Histone Methylation Assay (Western Blot)

This protocol describes the assessment of an inhibitor's effect on histone methylation levels in cells.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-H3K36me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor or DMSO for the desired duration (e.g., 72 hours).

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop the signal using a chemiluminescent substrate.

  • Image the blot and quantify the band intensities. Normalize the histone modification signal to the total histone signal.

Cell Viability Assay (MTT)

This protocol details the measurement of cell viability and proliferation in response to inhibitor treatment.

Materials:

  • Cancer cell line

  • 96-well culture plates

  • Inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with a serial dilution of the inhibitor or DMSO.

  • Incubate the cells for the desired time period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound emerges as a highly potent and selective inhibitor of ASH1L, demonstrating significant anti-leukemic activity in preclinical models. Its biochemical and cellular potency are comparable to or exceed those of other well-established HMT inhibitors targeting different epigenetic pathways. The detailed experimental protocols provided in this guide offer a standardized framework for the evaluation and comparison of novel epigenetic drug candidates. The continued investigation of this compound and other specific HMT inhibitors holds great promise for the development of targeted therapies for a range of diseases driven by epigenetic dysregulation.

References

Validating the Anti-Leukemic Potential of AS252424: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective PI3Kγ inhibitor, AS252424, with established anti-leukemic agents. The data presented herein is intended to support the validation of AS252424 as a potential therapeutic candidate for leukemia.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including leukemia. The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are further divided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ). While the roles of PI3Kα and PI3Kδ in malignancies are well-established, emerging evidence points to PI3Kγ as a promising therapeutic target in hematological cancers, particularly Acute Myeloid Leukemia (AML).[1][2]

AS252424 is a potent and selective inhibitor of the p110γ isoform of PI3K.[3] This guide compares the in vitro efficacy of AS252424 with standard-of-care and other targeted therapies for leukemia, providing supporting experimental data and detailed protocols.

Comparative Efficacy of Anti-Leukemic Agents

The following tables summarize the half-maximal inhibitory concentration (IC50) values of AS252424 and other prominent anti-leukemic drugs against various leukemia cell lines. Lower IC50 values indicate higher potency.

Table 1: In Vitro Potency of AS252424
CompoundTargetAssay TypeCell Line/IsoformIC50Reference
AS252424PI3KγCell-free enzymatic assayRecombinant human PI3Kγ30 nM[3][4]
AS252424PI3KαCell-free enzymatic assayRecombinant human PI3Kα935 nM[3][4]
AS252424PI3KβCell-free enzymatic assayRecombinant human PI3Kβ20 µM[4]
AS252424PI3KδCell-free enzymatic assayRecombinant human PI3Kδ20 µM[4]
AS252424PKB/Akt phosphorylationCellular assayTHP-1 (Human monocytic leukemia)0.4 µM[4]
AS252424ChemotaxisCellular assayTHP-1 (Human monocytic leukemia)53 µM[4]
Table 2: Comparative IC50 Values of Anti-Leukemic Drugs in AML Cell Lines
DrugTarget/MechanismCell LineIC50 (after 72h)Reference
Venetoclax (B612062) BCL-2 inhibitorOCI-AML3~11-42 µM (resistant)[5]
MOLM-13<0.1 µM (sensitive)[5]
MV-4-11<0.1 µM (sensitive)[5]
THP-11.1 µM[6]
HL-604 nM[6]
Cytarabine (B982) DNA synthesis inhibitorTHP-1Varies with conditions[7][8]
Kasumi-1Varies with conditions[8]
Gilteritinib FLT3 inhibitorMV-4-11 (FLT3-ITD)~3-8 nM[9][10]
MOLM-13 (FLT3-ITD)~1.8-20 nM[9][11]
HL-60 (FLT3-wild type)>100 nM[9]
THP-1 (FLT3-wild type)>100 nM[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of AS252424 and other compounds on leukemia cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., THP-1, MV-4-11, OCI-AML3) in a 96-well plate at a density of 2 x 10^4 viable cells per well.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., AS252424, Venetoclax) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 5 µg/mL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of 0.1N HCl in isopropanol (B130326) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in leukemia cells following treatment with AS252424.

Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat leukemia cells with the desired concentrations of AS252424 or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To investigate the effect of AS252424 on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Protocol:

  • Cell Lysis: Treat leukemia cells with AS252424 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).

Visualizing Mechanisms and Workflows

The following diagrams illustrate the PI3K/Akt signaling pathway targeted by AS252424 and a typical experimental workflow for its evaluation.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kgamma PI3Kγ RTK->PI3Kgamma GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kgamma PIP3 PIP3 PI3Kgamma->PIP3  Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis AS252424 AS252424 AS252424->PI3Kgamma Inhibits

Caption: PI3Kγ Signaling Pathway and the inhibitory action of AS252424.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_comparison Comparative Analysis start Leukemia Cell Lines (e.g., THP-1, MV-4-11) treatment Treat with AS252424 & Control Compounds start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (p-Akt, Akt) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate protein_exp Analyze Protein Expression western->protein_exp compare Compare efficacy of AS252424 with standard therapies ic50->compare apoptosis_rate->compare protein_exp->compare

Caption: Experimental workflow for validating the anti-leukemic effects of AS252424.

References

AS-254s: A Comparative Guide to a Novel Selective CDK4 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of AS-254s, a next-generation selective Cyclin-Dependent Kinase 4 (CDK4) inhibitor, with established dual CDK4/6 inhibitors. This compound is benchmarked against Palbociclib, Ribociclib, and Abemaciclib, which are currently approved for the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer an objective assessment of this compound's potential in cancer therapy.

For the purpose of this guide, the investigational drug atirmociclib (PF-07220060) is used as a proxy for this compound, based on its well-documented selective CDK4 inhibition.

Mechanism of Action: Targeting the Cell Cycle with Precision

This compound (as atirmociclib) is a potent and selective inhibitor of CDK4. In hormone receptor-positive (HR+) breast cancer, the estrogen receptor (ER) signaling pathway often drives the expression of Cyclin D1. Cyclin D1 then complexes with and activates CDK4 and CDK6. These activated complexes phosphorylate the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle, ultimately driving cell proliferation.

Dual CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, block the activity of both CDK4 and CDK6. While effective, inhibition of CDK6 has been associated with dose-limiting hematologic toxicities, particularly neutropenia. This compound, by selectively targeting CDK4, aims to provide potent anti-tumor efficacy while minimizing the CDK6-mediated side effects, potentially allowing for a better therapeutic window.[1]

CDK4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER PI3K/Akt/mTOR PI3K/Akt/mTOR Pathway RTK->PI3K/Akt/mTOR Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Pathway RTK->Ras/Raf/MEK/ERK Cyclin D Cyclin D ER->Cyclin D PI3K/Akt/mTOR->Cyclin D Ras/Raf/MEK/ERK->Cyclin D CyclinD_CDK4_6 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK4_6 CDK4 CDK4 CDK4->CyclinD_CDK4_6 CDK6 CDK6 CDK6->CyclinD_CDK4_6 pRb p-Rb CyclinD_CDK4_6->pRb Phosphorylation Rb Rb Rb->pRb E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression AS254s This compound (Atirmociclib) AS254s->CDK4 Dual_Inhibitors Palbociclib Ribociclib Abemaciclib Dual_Inhibitors->CyclinD_CDK4_6

Caption: Simplified signaling pathway of CDK4/6 inhibition in HR+ breast cancer.

Comparative Efficacy in Preclinical Cancer Models

The following tables summarize the in vitro and in vivo preclinical efficacy of this compound (as atirmociclib) and approved CDK4/6 inhibitors in various breast cancer models.

In Vitro Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

CompoundCell LineSubtypeIC50 (nM)Reference
This compound (Atirmociclib) Data not publicly available---
Palbociclib T47DHR+/HER2-100[2]
MCF7HR+/HER2-160[2]
MDA-MB-231Triple-Negative>1000
Ribociclib T47DHR+/HER2-10 (CDK4)/39 (CDK6)[3]
MCF7HR+/HER2-110[4]
Abemaciclib T47DHR+/HER2-2 (CDK4)/10 (CDK6)[5]
MCF7HR+/HER2-33[6]
MDA-MB-231Triple-Negative810[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of anti-cancer agents.

CompoundCancer ModelDosingTumor Growth Inhibition (TGI)Reference
This compound (Atirmociclib) HR+/HER2- PDXNot specifiedDeeper anti-tumor responses with dose intensification[7]
Palbociclib T47D Xenograft150 mg/kg, dailySignificant inhibition of primary tumor growth
MDA-MB-231 Xenograft100 mg/kg, dailySignificant inhibition of skeletal tumor progression
Abemaciclib MCF7 Xenograft50 mg/kg, daily85% TGI[6]
T47D Xenograft50 mg/kg, daily65% TGI[4]
Ribociclib ER+ Xenograft ModelsNot specifiedSignificant tumor growth inhibition[4]

Note: TGI is often reported as a percentage reduction in tumor volume compared to a vehicle control group. Specific methodologies and endpoints can vary between studies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of preclinical data.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Drug Treatment (Incubate for 72h) A->B C 3. Add MTT Reagent (Incubate for 4h) B->C D 4. Solubilize Formazan (B1609692) (Add DMSO) C->D E 5. Measure Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: A typical workflow for a cell viability MTT assay.

Detailed Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8][9][10][11]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., this compound, palbociclib). Cells are incubated for 72 hours.[8][9][10][11]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[8][9][10][11]

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[8][9][10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8][10]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model

This protocol outlines a general procedure for establishing and evaluating the efficacy of anti-cancer agents in a breast cancer xenograft model.

Xenograft_Model_Workflow cluster_workflow Xenograft Model Workflow A 1. Cell Implantation (e.g., MCF7 cells into nude mice) B 2. Tumor Growth (to ~100-200 mm³) A->B C 3. Randomization & Dosing (Vehicle vs. Drug) B->C D 4. Monitor Tumor Volume & Body Weight C->D E 5. Endpoint Analysis (e.g., Tumor weight, Biomarkers) D->E

References

A Preclinical Benchmark Analysis: The Novel ASH1L Inhibitor AS-254s Versus Standard Therapies for MLL-Rearranged Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of a Promising New Therapeutic Agent Against the Current Standard of Care for a High-Risk Leukemia Subtype.

Leukemias harboring rearrangements of the Mixed-Lineage Leukemia (MLL1) gene, now officially known as KMT2A, are characterized by an aggressive clinical course and poor prognosis with conventional chemotherapy. The development of novel targeted agents is crucial to improving outcomes for this patient population. This guide provides a comparative analysis of AS-254s, a first-in-class, potent, and selective inhibitor of the histone methyltransferase ASH1L, against standard-of-care therapies for MLL-rearranged (MLL-r) acute leukemia.

Executive Summary

This compound is a preclinical, targeted agent that has demonstrated significant anti-leukemic activity in MLL-r leukemia cell lines. By inhibiting ASH1L, this compound disrupts a key downstream pathway essential for the survival and proliferation of MLL-r blasts. This mechanism offers a novel therapeutic strategy, contrasting with the broad cytotoxic effects of standard chemotherapy regimens. While this compound is still in the early stages of development, its high potency and selectivity, coupled with promising in vitro efficacy, position it as a candidate for further investigation. This guide will delve into the available data for this compound and benchmark it against established treatments, including induction and consolidation chemotherapy and allogeneic hematopoietic stem cell transplantation (HSCT).

Comparative Data Overview

The following tables summarize the key characteristics and reported efficacy of this compound in a preclinical setting compared to the clinical outcomes of standard therapies for MLL-r leukemia.

FeatureThis compound (Preclinical Data)Standard Chemotherapy (e.g., "7+3" Regimen)Allogeneic HSCT
Mechanism of Action Selective inhibition of ASH1L histone methyltransferase activity, leading to reduced H3K36me2.[1][2]DNA damage and inhibition of DNA synthesis, leading to apoptosis of rapidly dividing cells.[3]Replacement of the patient's hematopoietic system with a donor's, providing a graft-versus-leukemia effect.
Target Population Specifically potent in MLL-rearranged leukemia cells.[1][2]Broadly active against rapidly proliferating cells, not specific to a particular mutation.Patients with high-risk leukemia, including MLL-r, who are eligible for the procedure.[4]
Reported Efficacy IC50 of 94 nM against ASH1L.[1][2][5] GI50 values of 0.72-0.79 µM in MLL-r cell lines.[1] Induces apoptosis and differentiation in vitro.[1][2]Complete Remission (CR) rates of up to 90% after induction.[4] However, high rates of relapse are common.[4]2-year overall survival (OS) rates vary significantly by translocation, from ~24-73%.[5] Pre-transplant minimal residual disease (MRD) status is a strong predictor of outcome.[1][6]
Stage of Development Preclinical.[1][4]Established clinical standard of care.[3]Established clinical procedure for high-risk patients.[4]
Selectivity Highly selective for ASH1L.[2]Non-selective, affecting all rapidly dividing cells, leading to significant side effects.Targets the entire hematopoietic system.

Signaling Pathway and Experimental Workflow

To visually conceptualize the mechanism of this compound and the methods used for its evaluation, the following diagrams are provided.

AS254s_Mechanism_of_Action This compound Mechanism of Action cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 (KMT2A) MLL1 (KMT2A) HOXA9/MEIS1 HOXA9/MEIS1 MLL1 (KMT2A)->HOXA9/MEIS1 regulates Normal Differentiation Normal Differentiation HOXA9/MEIS1->Normal Differentiation MLL1-Fusion MLL1-Fusion ASH1L ASH1L MLL1-Fusion->ASH1L recruits DOT1L DOT1L MLL1-Fusion->DOT1L recruits H3K36me2 H3K36me2 ASH1L->H3K36me2 catalyzes Leukemic Gene Expression Leukemic Gene Expression H3K36me2->Leukemic Gene Expression activates Proliferation & Survival Proliferation & Survival Leukemic Gene Expression->Proliferation & Survival Differentiation Block Differentiation Block Leukemic Gene Expression->Differentiation Block This compound This compound This compound->ASH1L inhibits

Caption: Mechanism of this compound in MLL-rearranged leukemia.

Experimental_Workflow Preclinical Evaluation of this compound MLL-r Cell Lines MLL-r Cell Lines This compound Treatment This compound Treatment MLL-r Cell Lines->this compound Treatment Cell Viability Assay Cell Viability Assay This compound Treatment->Cell Viability Assay Apoptosis Assay Apoptosis Assay This compound Treatment->Apoptosis Assay Differentiation Assay Differentiation Assay This compound Treatment->Differentiation Assay Western Blot Western Blot This compound Treatment->Western Blot GI50 Determination GI50 Determination Cell Viability Assay->GI50 Determination Annexin V Staining Annexin V Staining Apoptosis Assay->Annexin V Staining CD11b/CD14 Expression CD11b/CD14 Expression Differentiation Assay->CD11b/CD14 Expression H3K36me2 Levels H3K36me2 Levels Western Blot->H3K36me2 Levels

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The preclinical evaluation of this compound involved several key experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for these assays, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)
  • Objective: To determine the half-maximal growth inhibition (GI50) of this compound on MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM13, KOPN8).

  • Protocol:

    • Seed leukemia cells in 96-well plates at a density of 5,000-10,000 cells per well.

    • Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 10 µM) for various time points (e.g., 3, 7, and 14 days).

    • At each time point, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Objective: To quantify the induction of apoptosis in MLL-rearranged leukemia cells following treatment with this compound.

  • Protocol:

    • Treat leukemia cells with this compound at various concentrations (e.g., 1 µM, 5 µM) for 48-72 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the levels of H3K36me2, a direct target of ASH1L's methyltransferase activity.

  • Protocol:

    • Treat MLL-rearranged leukemia cells with this compound at various concentrations for a specified time (e.g., 72 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for H3K36me2 overnight at 4°C. A primary antibody for total Histone H3 should be used as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Conclusion

This compound represents a promising, targeted therapeutic strategy for MLL-rearranged leukemias, a subtype with a historically poor prognosis. Its high potency and selectivity in preclinical models offer a potential advantage over the non-specific cytotoxicity of standard chemotherapy. While this compound has demonstrated compelling in vitro activity, including the ability to induce apoptosis and differentiation in MLL-r leukemia cells, it is important to note that these are early findings.[1][2][5]

Standard therapies, particularly allogeneic HSCT, remain the only curative option for many patients with MLL-r leukemia, although they are associated with significant morbidity and mortality.[4] The future development of this compound will require in vivo studies to assess its efficacy and safety profile in animal models of MLL-r leukemia. Should these studies prove successful, this compound could potentially be integrated into future treatment paradigms, either as a standalone therapy or in combination with existing agents, to improve outcomes for this high-risk patient population. Continued research into targeted therapies like this compound is essential for advancing the treatment of MLL-rearranged and other aggressive leukemias.

References

Safety Operating Guide

Proper Disposal of AS-254s: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: A specific Safety Data Sheet (SDS) for "AS-254s" could not be located in publicly available databases. This designation may be an internal product code or a research compound with limited public documentation. The disposal procedures outlined below are based on general best practices for hazardous chemical waste management. It is imperative to obtain the official SDS from the manufacturer or supplier of this compound before handling or disposing of this material. The SDS contains critical, substance-specific information required for safe and compliant waste management.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the proper disposal of laboratory chemicals like this compound, emphasizing safety and regulatory compliance.

Pre-Disposal Safety and Information Gathering

Before beginning any disposal procedure, the first and most critical step is to consult the Safety Data Sheet (SDS) for this compound. The SDS is the authoritative source of information regarding the chemical's properties, hazards, and required safety precautions.

Locating Disposal Information in the Safety Data Sheet (SDS)

Once the SDS for this compound is obtained, pay close attention to the following sections for disposal-related information:

SDS SectionInformation Provided for Disposal Planning
Section 13: Disposal Considerations Provides specific guidance on proper disposal methods, including whether the chemical can be treated in-house or must be sent to a licensed waste disposal facility. It may also describe recycling options and contaminated packaging disposal.
Section 15: Regulatory Information Details the regulatory status of the substance, including whether it is classified as a hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA). This section will indicate any specific waste codes (e.g., F-list, K-list, P-list, U-list) that apply.[1][2][3][4]
Section 9: Physical and Chemical Properties Information on properties such as pH, flash point, and solubility is crucial for determining the appropriate waste stream and potential incompatibilities.[5][6][7]
Section 2: Hazard Identification Outlines the primary hazards (e.g., flammability, corrosivity, reactivity, toxicity) which are fundamental to proper waste segregation and handling.[3][5][7]
Section 7: Handling and Storage Provides information on incompatible materials, which is critical for safe storage of waste containers to prevent dangerous reactions.[5][6]

Step-by-Step Disposal Procedure for this compound

The following is a general protocol for the disposal of chemical waste. This procedure must be adapted based on the specific information found in the SDS for this compound.

Step 1: Hazardous Waste Determination

Based on the SDS and your knowledge of the process that generated the waste, determine if the this compound waste is hazardous. According to the EPA's Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits one or more of the following characteristics[1][2][3][8]:

  • Ignitability: Flash point < 140°F (60°C), readily combustible, or an oxidizer.[3][9]

  • Corrosivity: pH ≤ 2 or ≥ 12.5.[3][9]

  • Reactivity: Unstable, reacts violently with water, or generates toxic gases.[9]

  • Toxicity: Harmful or fatal if ingested or absorbed. The SDS will provide toxicological data.[9]

Unless confirmed to be non-hazardous by the SDS and institutional guidelines, treat all unknown or research chemical waste as hazardous.[10]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[11] Do not mix this compound waste with other incompatible waste streams. Based on the hazards identified in the SDS, segregate the waste as follows:

  • Halogenated vs. Non-Halogenated Solvents: If this compound is dissolved in a solvent, keep halogenated (e.g., dichloromethane, chloroform) and non-halogenated (e.g., acetone, ethanol, hexane) solvent wastes in separate containers.[10][12]

  • Acids and Bases: Store acidic and basic waste separately.[8]

  • Oxidizers: Keep away from flammable and combustible materials.

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriate containers.

Step 3: Container Selection and Labeling
  • Select an Appropriate Container:

    • Use a container that is chemically compatible with this compound. Plastic (e.g., HDPE) is often preferred over glass for non-corrosive organic waste to minimize breakage risk.[13]

    • The container must be in good condition with no leaks or cracks and have a secure, tight-fitting lid.[8]

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[10][13]

    • The label must include[13]:

      • The words "Hazardous Waste."

      • The full chemical name(s) of all constituents (e.g., "this compound," "Methanol"). Do not use abbreviations or formulas.

      • The approximate percentage of each constituent.

      • The date of waste generation (the date the first waste was added).

      • The name and contact information of the Principal Investigator or responsible person.

      • The specific hazard(s) (e.g., flammable, corrosive, toxic).

Step 4: Waste Accumulation and Storage
  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) and potential spills.[8]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the generator.[8][9]

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin that can hold the entire volume of the largest container in case of a leak.

  • Do Not Overfill: Leave at least 1-2 inches of headspace in liquid waste containers to allow for vapor expansion.

Step 5: Arranging for Disposal
  • Once the waste container is full (or within the time limits specified by your institution, e.g., 12 months for an SAA), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[9]

  • Complete any required waste pickup forms, ensuring the information matches the container label.

Experimental Protocols

Disposal procedures are administrative and regulatory; they do not typically involve experimental protocols in the scientific sense. However, if the SDS for this compound indicates that in-lab neutralization or deactivation is a permissible treatment method, a detailed, validated protocol for that specific procedure must be followed. For example, a protocol for neutralizing an acidic waste might include[14]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Preparation: Perform the neutralization in a chemical fume hood. Prepare a neutralizing agent (e.g., sodium bicarbonate for acids, citric acid for bases) and have a pH meter or pH paper ready.

  • Dilution: Slowly add the waste to a large volume of cold water with stirring.

  • Neutralization: Slowly add the neutralizing agent in small portions, monitoring the temperature and pH.

  • Final pH Check: Adjust the pH to a neutral range (typically 6-9) as specified by local regulations for sewer disposal.

  • Disposal: If permitted, flush the neutralized solution down the sanitary sewer with copious amounts of water.

Note: Never attempt to treat hazardous waste in the lab without explicit approval and a written procedure from your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of a laboratory chemical like this compound.

AS254s_Disposal_Workflow start Start: Need to Dispose of this compound Waste get_sds Obtain Safety Data Sheet (SDS) for this compound from Supplier start->get_sds review_sds Review SDS Sections 2, 7, 9, 13, 15 for Hazard & Disposal Info get_sds->review_sds is_hazardous Hazardous Waste Determination (Listed or Characteristic?) review_sds->is_hazardous non_haz Dispose as Non-Hazardous Waste per Institutional Policy is_hazardous->non_haz No segregate Segregate Waste by Hazard Class (e.g., Halogenated, Acidic, Solid) is_hazardous->segregate Yes end End: Waste Removed by EHS non_haz->end container Select Compatible Container & Affix 'Hazardous Waste' Label segregate->container accumulate Accumulate Waste in Closed Container in Satellite Accumulation Area container->accumulate request_pickup Container Full or Time Limit Reached: Request EHS Pickup accumulate->request_pickup request_pickup->end

Caption: Workflow for the safe and compliant disposal of laboratory chemical waste.

References

Essential Safety and Logistical Information for Handling AS-254s

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for AS-254s is not publicly available. This document provides essential safety and logistical information based on general best practices for handling potent, powdered research chemicals, particularly small molecule inhibitors used in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the substance-specific MSDS provided by the manufacturer and perform a thorough risk assessment before handling any new chemical.

This compound is an inhibitor of the absent, small, or homeotic-like 1 protein (ASH1L) and is utilized in cancer research. Due to its potent nature, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial when handling potent compounds like this compound, especially in its powdered form, due to the high risk of aerosolization and inhalation. The required level of PPE will vary depending on the specific laboratory procedure being performed.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double gloving (e.g., nitrile gloves).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple layers of skin protection are essential to prevent exposure.[1][2]
Solution Preparation - Certified chemical fume hood or other ventilated enclosure.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection.[1]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound.Focus on preventing skin and eye contact. The specific procedure will dictate the need for additional containment.

Experimental Protocol: General Handling of Powdered this compound

This protocol outlines a general procedure for safely handling and preparing a solution of a potent powdered compound like this compound.

1. Preparation and Precaution:

  • Consult the specific MSDS for this compound provided by the supplier.
  • Ensure all necessary PPE is available and in good condition.
  • Prepare the work area by ensuring a certified chemical fume hood is operational and the workspace is clean and uncluttered.
  • Have a chemical spill kit readily accessible.

2. Weighing the Compound:

  • Don the appropriate PPE for handling potent powders as detailed in the table above.
  • Perform all manipulations within the certified chemical fume hood to minimize inhalation exposure.
  • Use a dedicated set of spatulas and weighing papers.
  • Carefully weigh the desired amount of this compound powder. Avoid any actions that could generate dust.

3. Solution Preparation:

  • While still in the fume hood, carefully add the weighed powder to the appropriate solvent in a suitable container.
  • Gently swirl or vortex the mixture to dissolve the compound. Avoid splashing.
  • Once the compound is fully dissolved, the risk of aerosolization is significantly reduced. You may adjust your PPE to the "Solution Preparation" level if the risk assessment allows.

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment used.
  • Carefully doff PPE to avoid self-contamination.
  • Dispose of all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.

Operational and Disposal Plans

Proper management of spills and waste is critical to maintaining a safe laboratory environment.

Spill Response Plan

In the event of a spill of powdered this compound, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area. If the substance is volatile or can create airborne dust, close the laboratory door and increase ventilation through fume hoods.[3]

  • Don PPE: Put on the appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.

  • Contain the Spill: Gently cover the spill with an absorbent material designed for chemical powders to prevent further aerosolization.[4]

  • Clean Up:

    • For dry powders, carefully scoop or sweep the material and place it into a sealed container.[3] Avoid actions that create dust.

    • After the bulk of the powder is removed, decontaminate the area with a suitable solvent or detergent solution.

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal through a certified hazardous waste vendor.[3][5]

Spill_Response_Workflow Spill Spill of this compound Powder Occurs Alert Alert Others & Evacuate Immediate Area Spill->Alert Secure Secure the Spill Area (Restrict Access, Increase Ventilation) Alert->Secure DonPPE Don Appropriate PPE (Respirator, Double Gloves, Lab Coat, Goggles) Secure->DonPPE Contain Gently Cover Spill with Chemical Absorbent Powder DonPPE->Contain Cleanup Carefully Collect Powder & Decontaminate Area Contain->Cleanup Dispose Package and Label all Contaminated Waste Cleanup->Dispose Report Report Incident to Lab Supervisor/Safety Officer Dispose->Report

Caption: Workflow for handling a spill of powdered this compound.

Waste Disposal Plan

All waste generated from the handling of this compound, including contaminated PPE, labware, and spill cleanup materials, must be treated as hazardous waste.

Waste TypeDisposal ProcedureRationale
Unused/Expired this compound - Collect in a clearly labeled, sealed, and chemically compatible container.- Dispose of through a certified hazardous waste vendor.To prevent environmental contamination and ensure proper handling of a potent chemical.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.To minimize handling of contaminated items and prevent accidental exposure.[1]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.To prevent secondary contamination of the laboratory environment and personnel.[1]

Always follow your institution's specific guidelines for hazardous waste disposal. Ensure that all waste containers are properly labeled with the contents and associated hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.